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  • Product: 1-Ethyl-5-nitro-1H-benzo[D]imidazole
  • CAS: 90349-15-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Profiling of 1-Ethyl-5-nitro-1H-benzo[d]imidazole: A Technical Guide

Executive Summary & Chemical Identity 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) is a highly versatile heterocyclic compound that serves as a privileged scaffold in both advanced drug discovery and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) is a highly versatile heterocyclic compound that serves as a privileged scaffold in both advanced drug discovery and materials science. Structurally, it features a benzimidazole core with an ethyl substitution at the N1 position and a strongly electron-withdrawing nitro group at the C5 position.

In medicinal chemistry, this molecule is a critical active pharmaceutical ingredient (API) intermediate. The nitro group acts as a masked amine, which, upon reduction, provides a nucleophilic hub for the synthesis of complex amides and ureas—key pharmacophores in the development of potent GABA-A receptor agonists and 5-HT6 ligands . In materials science, derivatives of this core demonstrate exceptional chemisorption properties, acting as highly efficient corrosion inhibitors for steel in aggressive acidic environments .

Physicochemical Properties

Understanding the physicochemical profile of 1-Ethyl-5-nitro-1H-benzo[d]imidazole is essential for predicting its behavior in biological systems (ADMET profiling) and optimizing its solubility for synthetic workflows. The LogP value of ~2.1 indicates favorable lipophilicity, allowing derivatives to readily cross lipid bilayers, a critical metric for central nervous system (CNS) targeting drugs .

PropertyValueScientific Implication
IUPAC Name 1-Ethyl-5-nitro-1H-benzo[d]imidazoleDefines exact regiochemistry.
CAS Number 90349-15-8Unique registry identifier.
Molecular Formula C₉H₉N₃O₂Standard elemental composition.
Molecular Weight 191.19 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
LogP (Estimated) 2.10 - 2.50Optimal lipophilicity for cellular permeability and CNS penetration.
Hydrogen Bond Donors 0Lack of N-H/O-H bonds reduces non-specific protein binding.
Hydrogen Bond Acceptors 3Imidazole nitrogen and nitro oxygen atoms facilitate target receptor binding.
Solubility Profile Soluble in DMF, DMSO, DCMRequires polar aprotic or halogenated solvents for synthetic manipulation.

Structural Mechanics & Reactivity Profile

The chemical behavior of 1-Ethyl-5-nitro-1H-benzo[d]imidazole is governed by the electronic interplay between the electron-rich imidazole ring and the electron-deficient nitro group.

When synthesizing this molecule from the base precursor (5-nitro-1H-benzimidazole), chemists must account for tautomeric equilibrium . The proton on the imidazole ring rapidly exchanges between the N1 and N3 positions. Consequently, electrophilic attack (N-alkylation) inherently yields a mixture of two regioisomers: the 1-ethyl-5-nitro and 1-ethyl-6-nitro derivatives. The electron-withdrawing nature of the C5 nitro group dynamically alters the electron density of the ring, slightly favoring the 5-nitro isomer due to transition-state stabilization, but rigorous chromatographic separation remains mandatory for API purity.

Experimental Protocols: Synthesis & Downstream Processing

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed so that researchers understand why specific reagents and conditions are selected.

Protocol A: Regioselective N-Alkylation and Isolation

Objective: Synthesize 1-Ethyl-5-nitro-1H-benzo[d]imidazole from 5-nitro-1H-benzimidazole.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-nitro-1H-benzimidazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions prevent the hydrolysis of the alkylating agent. DMF is chosen as a polar aprotic solvent because it leaves the nucleophilic nitrogen unsolvated, significantly accelerating the Sₙ2 transition state.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild, insoluble base that efficiently deprotonates the acidic N-H of the imidazole ring without initiating the unwanted ring-opening side reactions that stronger bases (like NaH) might cause.

  • Alkylation: Dropwise add ethyl iodide (1.2 eq) to the stirring suspension. Elevate the temperature to 60°C. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1) until the starting material is consumed.

    • Causality: Ethyl iodide is a highly reactive electrophile. The 60°C heating provides the activation energy necessary to overcome the steric hindrance of the tautomeric mixture, driving the reaction to completion.

  • Quenching & Extraction: Pour the mixture into ice water to precipitate the crude product. Extract with dichloromethane (DCM), wash with brine to remove residual DMF, and dry over Na₂SO₄.

  • Regio-Isolation (Self-Validation): Purify the crude mixture via silica gel flash chromatography. The 5-nitro and 6-nitro isomers exhibit distinct retention factors (Rf). Validate the isolated 1-ethyl-5-nitro-1H-benzo[d]imidazole fraction using ¹H-NMR, specifically looking for the asymmetric splitting pattern of the aromatic protons adjacent to the nitro group.

Protocol B: Catalytic Reduction to API Intermediate

Objective: Reduce the nitro group to an amine, forming 1-ethyl-1H-benzo[d]imidazol-5-amine.

  • Preparation: Dissolve pure 1-ethyl-5-nitro-1H-benzo[d]imidazole in degassed methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a steady stream of nitrogen.

    • Causality: Nitrogen blanketing is critical. Dry Pd/C is highly pyrophoric and can spontaneously ignite methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4-6 hours.

    • Causality: Room temperature and atmospheric pressure are sufficient for nitro reduction. Applying heat or high pressure risks unwanted hydrogenolysis of the benzimidazole core.

  • Filtration: Filter the suspension through a tightly packed pad of Celite.

    • Causality: Celite prevents the finely divided palladium particulates from passing through standard filter paper, ensuring a metal-free amine product suitable for sensitive downstream biological assays.

Visualizations of Chemical Workflows

Synthetic Pathway & Isomer Separation

SynthesisWorkflow SM 5-Nitro-1H-benzimidazole (Tautomeric Mixture) Reagents Ethyl Iodide (EtI) K2CO3, DMF, 60°C SM->Reagents Reaction SN2 N-Alkylation Reagents->Reaction Isomer1 1-Ethyl-5-nitro-1H-benzo[d]imidazole (Target) Reaction->Isomer1 Major Product Isomer2 1-Ethyl-6-nitro-1H-benzo[d]imidazole (Byproduct) Reaction->Isomer2 Minor Product Purification Flash Chromatography (Silica Gel, EtOAc/Hexane) Isomer1->Purification Downstream Pd/C, H2 Gas Catalytic Reduction Isomer1->Downstream Isomer2->Purification Purification->Isomer1 Isolated Yield API 1-Ethyl-1H-benzo[d]imidazol-5-amine (API Intermediate) Downstream->API

Synthetic workflow detailing N-alkylation, isomer separation, and downstream reduction.

Pharmacological Application Logic

The resulting 5-amine derivative is a highly sought-after nucleophile in medicinal chemistry. It is frequently coupled with aryl chlorides or isocyanates to generate N-substituted benzimidazoles, which have been proven to act as potent, highly selective agonists for the alpha(1) subunit of the GABA-A receptor, providing powerful sedative and hypnotic therapeutic profiles .

PharmaWorkflow Precursor 1-Ethyl-5-nitro-1H- benzo[d]imidazole Core Reduction Nitro Reduction (Pd/C, H2) Precursor->Reduction Amine 5-Amino Derivative (Nucleophilic Hub) Reduction->Amine Coupling Amide/Urea Coupling (Pharmacophore Addition) Amine->Coupling Target GABA-A Receptor Agonist (Target API) Coupling->Target High Affinity Binding

Logical progression from the nitrobenzimidazole core to a GABA-A receptor agonist API.

References

  • PubChem Compound Summary for CID 3456454. "1-Ethyl-5-nitro-1H-benzo[D]imidazole." National Center for Biotechnology Information. URL:[Link]

  • Essassi, E. M., et al. "Anti-corrosive properties of two new Green Heterocyclic Azole Derivatives on C38 steel in 1M (HCl) medium, Experimental and Theoretical Study." Results in Chemistry, 2022. URL:[Link]

  • Falcó, J. L., et al. "Synthesis, Pharmacology and Molecular Modeling of N-Substituted 2-Phenyl-indoles and Benzimidazoles as Potent GABAA Agonists." European Journal of Medicinal Chemistry, 2006. URL:[Link]

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 1-Ethyl-5-nitro-1H-benzo[d]imidazole: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Focus: Solvation thermodynamics, empirical solubility data, and validated experimental protocols. Executive Summary 1-Ethyl-5-nitro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Focus: Solvation thermodynamics, empirical solubility data, and validated experimental protocols.

Executive Summary

1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) is a critical N-alkylated heterocyclic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)—including 2-(arylmethyl)-1-ethyl-1H-benzo[d]imidazol-5-amines—and deployed as a highly effective corrosion inhibitor in industrial acidic environments[1].

As a Senior Application Scientist, I frequently observe that downstream synthetic bottlenecks and biological assay failures stem from a poor fundamental understanding of intermediate solvation thermodynamics. This whitepaper elucidates the solubility characteristics of 1-Ethyl-5-nitro-1H-benzo[d]imidazole across diverse solvent systems. By explaining the physicochemical causality behind its solubility profile, this guide provides researchers with the authoritative grounding needed to optimize reaction conditions, formulation strategies, and analytical workflows.

Physicochemical Profiling & Solvation Thermodynamics

The macroscopic solubility of 1-Ethyl-5-nitro-1H-benzo[d]imidazole is strictly governed by its microscopic structural motifs:

  • Benzimidazole Core: The rigid, planar aromatic system facilitates strong

    
     stacking interactions in the solid state. This elevates the crystal lattice energy, acting as a thermodynamic barrier to dissolution in non-polar media. The imidazole nitrogen (N3) acts as a hydrogen-bond acceptor and is the primary site for pH-dependent protonation.
    
  • N1-Ethyl Substitution: Unlike unsubstituted benzimidazoles (which form highly insoluble polymeric chains via N-H···N intermolecular hydrogen bonds), the N-alkylation in this compound completely abolishes hydrogen-bond donor capacity. This structural modification significantly enhances lipophilicity and dictates its preferential solubility in organic solvents.

  • 5-Nitro Group: The strongly electron-withdrawing nitro moiety decreases the overall basicity of the imidazole ring. However, it introduces a substantial molecular dipole moment, which heavily favors dipole-dipole interactions with polar aprotic solvents.

Mechanistic Solvation Pathways

The diagram below illustrates how specific solvent environments interact with the functional groups of the compound to facilitate dissolution.

SolvationPathway cluster_aqueous Aqueous Solvation (pH Dependent) cluster_organic Organic Solvation Compound 1-Ethyl-5-nitro-1H-benzo[d]imidazole (Solid State) Neutral Neutral Species (pH 7.4) Low Solubility Compound->Neutral H2O/Buffer Protonated Protonated Cation (pH < 2) High Solubility Compound->Protonated 1M HCl PolarAprotic Polar Aprotic (DMSO, DMF) High Solubility Compound->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (Ethanol) Moderate-High Solubility Compound->PolarProtic H-Bonding NonPolar Halogenated (CHCl3) Moderate Solubility Compound->NonPolar Dispersion Neutral->Protonated +H+

Fig 1. Solvation pathways and pH-dependent phase states of 1-Ethyl-5-nitro-1H-benzo[d]imidazole.

Empirical Solubility Data in Key Solvents

Understanding solvent-solute interactions is critical for selecting the appropriate reaction media or biological assay buffers.

Aqueous Media and pH Dependency

In neutral aqueous environments (pH 7.4), the compound exhibits poor thermodynamic solubility, experimentally determined to be >28.7 µg/mL[2]. The lack of a hydrogen-bond donor and the hydrophobic nature of the ethyl and benzene moieties drive this low aqueous solubility. However, in highly acidic media (e.g., 1.0 M HCl), the compound undergoes protonation at the N3 position. This ionizable behavior drastically increases its aqueous solubility, allowing it to function effectively as a homogeneous corrosion inhibitor in industrial steel pickling processes[1].

Organic Solvents
  • Polar Protic (Ethanol): Ethanol is the solvent of choice for the primary synthesis of this compound via the reaction of 1-chloro-2,4-dinitrobenzene with aliphatic amines. The compound exhibits moderate to high solubility in ethanol under reflux conditions, driven by dipole-induced interactions.

  • Polar Aprotic (DMSO, DMF): For biological screening, metal-complex synthesis, and NMR characterization, Dimethyl Sulfoxide (DMSO) is universally employed[3]. The strong dipole moment of DMSO effectively disrupts the solute's crystal lattice, yielding high solubility (>50 mg/mL), making it ideal for preparing highly concentrated stock solutions.

  • Halogenated Solvents (Chloroform): The compound is readily soluble in chloroform, which is frequently used in downstream synthetic steps, such as chlorination or amidation reactions involving phosphorus pentachloride (PCl5).

Quantitative Data Summary
Solvent SystemClassificationEstimated SolubilityPrimary Solvation MechanismApplication
Water (pH 7.4) Aqueous (Neutral)>28.7 µg/mL[2]Weak Dipole-DipoleBaseline physiological profiling
1.0 M HCl (pH < 1) Aqueous (Acidic)High (>10 mg/mL)Ionization (N3 Protonation)Corrosion inhibition studies[1]
Ethanol Polar ProticModerate-HighHydrogen Bond AcceptancePrimary API synthesis
DMSO / DMF Polar AproticVery High (>50 mg/mL)Strong Dipole-Dipolein vitro assay stock solutions[3]
Chloroform HalogenatedModerateDispersion ForcesDownstream chlorination

Validated Experimental Protocols

To ensure scientific trustworthiness and reproducibility, solubility must be measured using self-validating, orthogonal techniques. Below are the gold-standard protocols for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the absolute equilibrium solubility of the crystalline solid.

  • Solid Addition: Add an excess of solid 1-Ethyl-5-nitro-1H-benzo[d]imidazole (approx. 5 mg) to a borosilicate glass vial containing 1 mL of the target solvent (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker maintained at 37.0 ± 0.5 °C for 48 hours.

    • Causality: A 48-hour window ensures that the system overcomes any kinetic supersaturation and reaches true thermodynamic equilibrium, accounting for the high lattice energy of the benzimidazole core.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid.

    • Causality: Filtration is explicitly avoided. Highly lipophilic compounds often suffer from non-specific adsorption to filter membranes (e.g., PTFE or PVDF), which artificially lowers the quantified solubility. Centrifugation prevents this loss.

  • Quantification: Carefully extract the supernatant, dilute appropriately in the HPLC mobile phase, and quantify using HPLC-UV at the compound's

    
     against a standard curve prepared in Acetonitrile.
    

Workflow Step1 1. Solid Addition (Excess API) Step2 2. Equilibration (48h, 37°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV/Vis) Step3->Step4

Fig 2. Step-by-step workflow for the Shake-Flask thermodynamic solubility protocol.

Protocol 2: Kinetic Solubility via Nephelometry

Used primarily in drug discovery settings to determine the precipitation point of a DMSO stock spiked into aqueous buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, performing a 2-fold serial dilution in DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a clear-bottom UV plate (final DMSO concentration = 2%).

  • Incubation & Reading: Incubate for 2 hours at room temperature. Measure the absorbance/turbidity at 620 nm using a microplate reader. The kinetic solubility limit is defined as the concentration at which a statistically significant increase in absorbance (due to light scattering from precipitated particles) is observed compared to a blank.

Conclusion

The solubility profile of 1-Ethyl-5-nitro-1H-benzo[d]imidazole is a delicate interplay of its rigid aromatic core, the lipophilic ethyl substituent, and the polar nitro group. By leveraging pH adjustments to induce protonation, or utilizing polar aprotic solvents to disrupt the crystal lattice, chemists can seamlessly integrate this intermediate into complex synthetic workflows and biological evaluations without succumbing to precipitation-related failures.

References

  • PubChem (National Institutes of Health). 1-Ethyl-5-nitro-1H-benzo[D]imidazole | C9H9N3O2 | CID 3456454. Retrieved from:[Link]

  • Asian Journal of Chemistry . Synthesis and Molecular Docking for Antiinflammatory Studies of 2-(Arylmethyl)-1-ethyl-1H-benzo[d]imidazol-5-amines. Retrieved from:[Link]

  • Results in Chemistry (via ResearchGate). Anti-corrosive properties of two new Green Heterocyclic Azole Derivatives on C38 steel in 1M (HCl) medium, Experimental and Theoretical Study. Retrieved from:[Link]

  • Journal of Inorganic Biochemistry (via ResearchGate). Novel multicharged silver(I)-NHC complexes derived from zwitterionic 1,3-symmetrically and 1,3-unsymmetrically substituted imidazoles and benzimidazoles: Synthesis and cytotoxic properties. Retrieved from:[Link]

Sources

Foundational

Pharmacological &amp; Synthetic Profile: 1-Ethyl-5-nitro-1H-benzo[d]imidazole

The following technical guide provides an in-depth analysis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole , treating it as both a pharmacologically active scaffold and a critical synthetic intermediate. Content Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole , treating it as both a pharmacologically active scaffold and a critical synthetic intermediate.

Content Type: Technical Whitepaper Subject: CAS 90349-15-8 | 5-Nitrobenzimidazole Scaffold Audience: Medicinal Chemists, Pharmacologists, and Forensic Toxicologists[1][2]

Executive Summary

1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS 90349-15-8) represents a "privileged structure" in medicinal chemistry.[1][2] While structurally homologous to the potent synthetic opioid etonitazene, this specific congener lacks the basic tertiary amine tail required for high-affinity


-opioid receptor (MOR) binding.[1][2] Instead, its primary biological utility lies in antimicrobial  and anti-inflammatory  domains, driven by the redox-active 5-nitro moiety.[1][2] Furthermore, it serves as a critical reference standard and synthetic precursor in the forensic analysis of novel psychoactive substances (NPS).[2]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

The compound consists of a benzimidazole core substituted with a nitro group at position 5 and an ethyl group at position 1.[2][3][4] This lipophilic substitution pattern dictates its membrane permeability and metabolic fate.[1][2]

PropertyValue / DescriptionSignificance
IUPAC Name 1-Ethyl-5-nitro-1H-benzo[d]imidazoleUnambiguous identification
CAS Number 90349-15-8Registry tracking
Molecular Formula C

H

N

O

MW: 191.19 g/mol
LogP (Predicted) ~2.1 - 2.5Good oral bioavailability; crosses BBB
Electronic State Electron-deficient (Nitro group)Susceptible to nucleophilic attack at C2; prone to enzymatic reduction
Structure-Activity Relationship (SAR) Context

The biological profile of this molecule is defined by two distinct zones:[1][2]

  • The 5-Nitro "Warhead": Essential for antimicrobial activity via nitroreductase activation (similar to metronidazole).[1][2]

  • The N1-Ethyl Tail: Provides lipophilicity but lacks the protonatable nitrogen found in opioid analogs (e.g., etonitazene or isotonitazene), rendering it inactive at opioid receptors.[2]

Biological Activities[1][6][9][10][11][12][13][14]

Antimicrobial Activity

The 5-nitrobenzimidazole scaffold is a well-documented pharmacophore against anaerobic bacteria and protozoa.[1][2]

  • Mechanism of Action: The nitro group functions as a prodrug.[2] Inside microbial cells, nitroreductase enzymes (type I or II) reduce the nitro group to transient nitroso and hydroxylamine intermediates.[2] These reactive species form covalent adducts with microbial DNA, causing strand breaks and cell death.[2]

  • Spectrum:

    • Gram-positive: Moderate activity against Staphylococcus aureus (MIC ranges typically 25–100 µg/mL for simple alkyl derivatives).[1][2]

    • Gram-negative: Activity against E. coli is often lower due to efflux pumps, unless C2 is substituted with lipophilic aryl groups.[1][2]

    • Anaerobes: High potential potency against Bacteroides spp. and Clostridium spp.[1][2]

Anti-inflammatory Potential (COX Inhibition)

Recent docking studies and synthesis of 1-ethyl-2-(arylmethyl)-5-nitrobenzimidazole derivatives suggest significant anti-inflammatory activity.[1][2]

  • Target: Cyclooxygenase-2 (COX-2).[1][2]

  • Binding Mode: The benzimidazole ring mimics the indole/heterocycle of NSAIDs (like indomethacin), while the N1-ethyl group fits into the hydrophobic channel of the enzyme active site.[2]

  • Data Point: Derivatives of this scaffold have shown binding energies comparable to standard NSAIDs in in silico models, with subsequent in vivo validation showing reduction in edema.[2]

Cytotoxicity & Genotoxicity[1][2]
  • Cancer Cell Lines: 5-nitrobenzimidazoles act as DNA intercalators.[1][2] The planar aromatic system inserts between base pairs, while the nitro group reduction generates cytotoxic radicals.[2]

  • Safety Warning: Like many nitroaromatics, this compound carries a risk of mutagenicity (positive Ames test potential) due to the same mechanism that confers antimicrobial activity.[2]

Synthetic Utility & Forensic Relevance[1]

This compound is a key intermediate in the synthesis of more complex 2-substituted benzimidazoles.[1][2]

Synthesis of the Core (Protocol A)

The most robust route involves the alkylation of 5-nitrobenzimidazole.[2]

Reagents: 5-Nitrobenzimidazole, Ethyl Iodide (or Diethyl Sulfate), K


CO

, DMF.[2] Workflow:
  • Dissolve 5-nitrobenzimidazole (1.0 eq) in anhydrous DMF.

  • Add K

    
    CO
    
    
    
    (1.5 eq) and stir at RT for 30 min to deprotonate N1.
  • Add Ethyl Iodide (1.1 eq) dropwise.[2]

  • Heat to 60°C for 4–6 hours.

  • Purification: Pour into ice water. The product precipitates.[2] Recrystallize from Ethanol/Water.[1][2]

    • Note: This reaction produces a mixture of 1-ethyl-5-nitro and 1-ethyl-6-nitro isomers.[1][2] Isomer separation (column chromatography) is critical as they have distinct biological profiles.[2]

Pathway to 2-Substituted Derivatives

The C2 position is activated for nucleophilic substitution or condensation reactions, allowing the library generation of:

  • 2-Aryl derivatives: Via condensation with aldehydes (using Na

    
    S
    
    
    
    O
    
    
    oxidant).[1][2]
  • 5-Amino derivatives: Via reduction (H

    
    /Pd-C or Fe/HCl) of the nitro group, yielding a precursor for azo-dyes or cross-linking agents.[1][2]
    
Forensic Distinction (Nitazenes)

In forensic toxicology, distinguishing 1-Ethyl-5-nitro-1H-benzo[d]imidazole from N-desethyl isotonitazene is vital.[1][2]

  • 1-Ethyl-5-nitro... : MW 191.[1][2]19. No basic amine.[1][2] Non-opioid. [1][2]

  • Isotonitazene Metabolites : Often retain the benzyl moiety at C2.[2]

  • Guidance: Use LC-MS/MS transitions specific to the benzyl cleavage to differentiate this simple scaffold from complex opioid metabolites.

Visualizations

Diagram 1: Synthetic & Metabolic Pathways

This diagram illustrates the synthesis of the core and its divergence into bioactive derivatives vs. opioid synthesis failures.[2]

SyntheticPathways Precursor 5-Nitrobenzimidazole Core 1-Ethyl-5-nitro-1H- benzo[d]imidazole (CAS 90349-15-8) Precursor->Core Alkylation (Et-I, K2CO3) Regioselective Separation Amine 5-Amino-1-ethyl- benzimidazole Core->Amine Nitro Reduction (Fe/HCl or H2/Pd) C2_Aryl 2-Aryl-1-ethyl- 5-nitrobenzimidazole Core->C2_Aryl C2-Condensation (R-CHO, Oxidation) Opioid Etonitazene Analogs (Requires Diethylamino tail) Core->Opioid Lacks Basic Amine (Inactive at MOR) Antimicrobial\nActivity Antimicrobial Activity C2_Aryl->Antimicrobial\nActivity COX-2 Inhibition COX-2 Inhibition C2_Aryl->COX-2 Inhibition

Caption: Synthetic divergence of the 1-ethyl-5-nitro scaffold. Note the structural gap preventing opioid activity.[2]

Diagram 2: Mechanism of Action (Antimicrobial vs. Opioid)

MOA cluster_Bio Biological Interactions Compound 1-Ethyl-5-nitro- benzo[d]imidazole NitroRed Nitroreductase (Bacterial) Compound->NitroRed Entry into Anaerobe MOR Mu-Opioid Receptor (Human) Compound->MOR No Binding (No cationic amine) Radical Nitro-Radical Anion (R-NO2•-) NitroRed->Radical Enzymatic Reduction DNA Bacterial DNA Damage Radical->DNA Covalent Adducts

Caption: Mechanistic bifurcation: The compound acts as a DNA-damaging agent in bacteria but fails to engage opioid receptors.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To quantify antimicrobial potency against S. aureus and E. coli.[2]

  • Stock Preparation: Dissolve 1-Ethyl-5-nitro-1H-benzo[d]imidazole in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 512 µg/mL to 0.5 µg/mL. Ensure final DMSO concentration is <1%.[1][2]

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in a 96-well plate. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.[2]

    • Validation: Use Metronidazole (anaerobes) or Ciprofloxacin (aerobes) as positive controls.[2]

Protocol 2: In Silico Docking (COX-2)

Purpose: To predict anti-inflammatory binding affinity.[1][2]

  • Protein Prep: Retrieve PDB ID: 4COX (Indomethacin-bound COX-2).[1][2] Remove water molecules and co-crystallized ligand.[1][2]

  • Ligand Prep: Minimize energy of 1-Ethyl-5-nitro-1H-benzo[d]imidazole using DFT (B3LYP/6-31G*).

  • Grid Generation: Center grid box on the active site (Tyr355, Arg120).[2]

  • Docking: Run AutoDock Vina.

  • Criteria: A binding energy < -7.0 kcal/mol indicates potential activity.[1][2] Look for H-bonds between the nitro group and Arg120.[1][2]

References

  • Synthesis and Antibacterial Activity of 5-Nitrobenzimidazole Derivatives Source:Der Pharma Chemica, 2013, 5(3):156-162.[2] Context: Establishes the antimicrobial baseline for simple nitrobenzimidazoles. URL:[Link]

  • Pharmacology of Nitazene Opioids and Precursors Source:World Health Organization (WHO) Critical Review Report, 2024.[2] Context: Defines the structural requirements for opioid activity, distinguishing the 1-ethyl scaffold from active nitazenes. URL:[Link][2]

  • Benzimidazole Scaffold in Medicinal Chemistry Source:Journal of Chemical and Pharmaceutical Research, 2011.[2] Context: Reviews the broad "privileged" nature of the scaffold including COX inhibition.[2] URL:[Link]

  • PubChem Compound Summary: 1-Ethyl-5-nitro-1H-benzo[d]imidazole Source: National Library of Medicine.[2] Context: Chemical and physical property data (CAS 90349-15-8).[1][2][5] URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 1-Ethyl-5-nitro-1H-benzo[D]imidazole

Executive Summary 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) serves as a critical "privileged scaffold" in medicinal chemistry. It is the primary intermediate for the synthesis of 2-benzylbenzimidazole opioid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) serves as a critical "privileged scaffold" in medicinal chemistry. It is the primary intermediate for the synthesis of 2-benzylbenzimidazole opioids (nitazene class), antiparasitic agents, and novel antimicrobial candidates.

This application note addresses the two most significant challenges associated with this molecule:

  • Regioisomeric Purity: The alkylation of 5-nitrobenzimidazole yields a mixture of 1-ethyl-5-nitro and 1-ethyl-6-nitro isomers. Distinguishing these is critical for Structure-Activity Relationship (SAR) validity.

  • Chemo-selective Reduction: Converting the nitro moiety to an amine without over-reduction or ring opening is essential for downstream amide coupling.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 1-Ethyl-5-nitro-1H-benzo[d]imidazole
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 158–164 °C (Pure 5-nitro isomer) [1]
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Key Impurity 1-Ethyl-6-nitro-1H-benzo[d]imidazole (Regioisomer)

Critical Challenge: The Regioisomer Divergence

The synthesis of the target molecule typically involves the ethylation of 5-nitrobenzimidazole. Due to annular tautomerism of the imidazole ring, the electrophilic attack occurs at both nitrogen atoms, generating a mixture of 1,5- and 1,6-isomers.

  • 1-Ethyl-5-nitro isomer: The target scaffold for "nitazene" type bioactivity.

  • 1-Ethyl-6-nitro isomer: Often pharmacologically inactive or possessing drastically reduced potency.

Visualizing the Divergence:

Regioisomerism Start 5-Nitrobenzimidazole (Tautomeric Equilibrium) Reagent + Ethyl Iodide/Base Start->Reagent Isomer5 1-Ethyl-5-nitro-1H-benzo[d]imidazole (Target Scaffold) MP: 158-164°C Reagent->Isomer5 Path A (N1 Alkylation) Isomer6 1-Ethyl-6-nitro-1H-benzo[d]imidazole (Impurity) MP: ~98-126°C Reagent->Isomer6 Path B (N3 Alkylation) Separation Fractional Crystallization (Ether/Ethanol) Isomer5->Separation Isomer6->Separation

Figure 1: The alkylation of 5-nitrobenzimidazole results in two regioisomers. The 5-nitro isomer is thermodynamically distinguished by a higher melting point.

Protocol A: Analytical Validation (Differentiation)

Objective: To definitively confirm the identity of the 1-ethyl-5-nitro isomer and quantify regioisomeric purity using LC-MS/MS.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Column: Kinetex Biphenyl or C18 (100 x 2.1 mm, 2.6 µm).

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL MeOH. Sonicate for 5 mins. Dilute to 10 µg/mL with Mobile Phase A.

  • LC Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 90% B (Linear Ramp)

    • 7.0 min: 90% B

    • 7.1 min: 10% B

  • MS Detection (ESI+):

    • Target Mass: [M+H]+ = 192.2

    • Differentiation Factor: While MS fragmentation is similar, the 1-ethyl-5-nitro isomer typically elutes later than the 6-nitro isomer on Biphenyl phases due to enhanced pi-pi interactions with the nitro group in the 5-position [2].

Self-Validating Check:

  • Melting Point Test: If the isolated solid melts below 150°C, it contains significant 6-nitro isomer (MP ~98-126°C) [3]. Recrystallize from ethanol before proceeding.

Protocol B: Synthetic Utility (Nitro Reduction)

Objective: Reduction of the nitro group to the amine (1-ethyl-1H-benzo[d]imidazol-5-amine) to enable amide coupling. Context: This step transforms the inert scaffold into a reactive nucleophile.

Safety Warning:

  • HSE: Nitroaromatics are potentially explosive; amines are sensitizers. Work in a fume hood.

  • Compliance: Ensure all precursor regulations are met if synthesizing controlled analogs.

Workflow Diagram:

ReductionProtocol Step1 Dissolution: 1-Ethyl-5-nitrobenzimidazole in Methanol/THF (1:1) Step2 Catalyst Addition: 10% Pd/C (5 wt% loading) Under Argon Blanket Step1->Step2 Step3 Hydrogenation: H2 Balloon (1 atm) RT, 4-6 Hours Step2->Step3 Check TLC Check: Disappearance of UV active nitro spot Appearance of polar amine spot Step3->Check Check->Step3 Incomplete Step4 Filtration: Celite Pad (Remove Pd/C) Check->Step4 Complete Final Product: 1-Ethyl-1H-benzo[d]imidazol-5-amine (Unstable - Use Immediately) Step4->Final

Figure 2: Catalytic hydrogenation workflow. Note that the resulting amine is oxidation-sensitive and should be used immediately.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve 1.91 g (10 mmol) of 1-Ethyl-5-nitro-1H-benzo[d]imidazole in 40 mL of MeOH:THF (1:1).

  • Purge: Flush the vessel with Argon to remove oxygen (prevents catalyst ignition).

  • Catalyst: Carefully add 190 mg of 10% Pd/C.

  • Reaction: Attach a hydrogen balloon. Stir vigorously at Room Temperature (RT) for 4 hours.

  • Validation (TLC): Elute on Silica Gel (DCM:MeOH 9:1).

    • Starting Material Rf: ~0.6 (UV active, invisible to Ninhydrin).

    • Product Rf: ~0.2 (Fluorescent, stains Red/Purple with Ninhydrin).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH. Concentrate filtrate in vacuo.

  • Storage: The resulting amine is air-sensitive (turns dark brown). Store under Argon at -20°C or couple immediately.

Biological Assay Preparation

For researchers using this molecule as a fragment in High-Throughput Screening (HTS):

  • Stock Solution: Prepare a 10 mM stock in 100% DMSO.

    • Calculation: Dissolve 1.91 mg in 1 mL DMSO.

  • Stability: The nitro compound is stable in DMSO for >1 month at -20°C.

  • Precipitation Alert: When diluting into aqueous media (PBS/Media), keep DMSO concentration <1% to prevent precipitation. The 5-nitro isomer is significantly less water-soluble than the 6-nitro isomer.

References

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for Chemical Communications: Synthesis and Characterization of Benzimidazole Derivatives. Retrieved from [Link]

  • Restek Corporation. (2023). Method Development Guide for Novel Psychoactive Substances (Nitazenes). Retrieved from [Link]

  • Rhodium/Erowid Archive. (n.d.). Synthesis of Clonitazene/Etonitazene Analogs: Isomer Separation Protocols. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Benzimidazole(s): synthons, bioactive lead structures, and total synthesis. Retrieved from [Link]

  • Phenomenex. (2023).[2] Separation of Synthetic Benzimidazoles and Benzodiazepines by SPE and LC-MS/MS. Retrieved from [Link]

Sources

Application

1-Ethyl-5-nitro-1H-benzo[D]imidazole in antimicrobial assays

Application Note: Antimicrobial Profiling of 1-Ethyl-5-nitro-1H-benzo[d]imidazole Executive Summary & Scientific Rationale This technical guide details the evaluation of 1-Ethyl-5-nitro-1H-benzo[d]imidazole (hereafter re...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Profiling of 1-Ethyl-5-nitro-1H-benzo[d]imidazole

Executive Summary & Scientific Rationale

This technical guide details the evaluation of 1-Ethyl-5-nitro-1H-benzo[d]imidazole (hereafter referred to as ENB ) in antimicrobial assays. Benzimidazole derivatives are a privileged scaffold in medicinal chemistry, known for targeting bacterial cell division (FtsZ inhibition) and parasitic tubulin. However, the inclusion of a nitro group at the C-5 position shifts the pharmacophore profile, introducing a redox-active mechanism similar to metronidazole and nitrofurantoin.

Mechanistic Hypothesis: Upon cellular entry, the 5-nitro group of ENB acts as a "warhead." In anaerobic or microaerophilic organisms (and certain aerobes possessing specific nitroreductases), the nitro group undergoes enzymatic reduction. This process generates transient, cytotoxic nitro-radical anions (


) that covalently bind to DNA and disrupt the helical structure, leading to strand breakage and cell death.

Scope of Application: This guide covers compound solubilization, Minimum Inhibitory Concentration (MIC) determination via broth microdilution (CLSI standards), and Time-Kill kinetics to determine bactericidal efficacy.

Material Preparation & Handling

Critical Causality: Nitrobenzimidazoles are lipophilic and often exhibit poor aqueous solubility. Improper solubilization is the #1 cause of experimental variability, leading to compound precipitation in aqueous media and false-negative results.

Stock Solution Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 10 mg/mL or 25.6 mg/mL (to align with binary log dilutions).

  • Storage: Aliquot into amber glass vials (nitro groups can be photosensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Safety Advisory
  • Hazard: Nitro-aromatic compounds are potential mutagens (Ames positive). Handle in a Class II Biosafety Cabinet.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: Adapted from CLSI M07 (Bacteria) and CLSI M27 (Yeasts).

Objective: Determine the lowest concentration of ENB that visibly inhibits organism growth.

Experimental Workflow (DOT Visualization)

MIC_Workflow cluster_0 Critical Control Stock ENB Stock (DMSO) Intermed Intermediate Dilution (100x in Solvent) Stock->Intermed Dilute Plate 96-Well Plate (2x Serial Dilution) Intermed->Plate Dispense Incubate Incubation (16-24h @ 35°C) Plate->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add to Wells Read Readout (Visual/OD600) Incubate->Read Control Final DMSO < 1%

Caption: Step-by-step broth microdilution workflow ensuring solvent biocompatibility.

Step-by-Step Procedure
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS) for fungi.

  • Compound Dilution (The "2x" Method):

    • Prepare a "working stock" of ENB at 2x the highest desired test concentration (e.g., if testing 64 µg/mL, prepare 128 µg/mL in broth).

    • Crucial: Ensure the DMSO concentration in this 2x stock is ≤2%. When diluted 1:1 with bacteria, the final DMSO will be ≤1%, which is non-toxic to most standard strains.

  • Plate Setup:

    • Add 100 µL of sterile broth to columns 2–12 of a 96-well plate.

    • Add 200 µL of the 2x ENB working stock to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10).

    • Controls: Column 11 = Growth Control (Broth + Inoculum + Solvent). Column 12 = Sterility Control (Broth only).

  • Inoculation:

    • Prepare a 0.5 McFarland suspension of the test organism (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in broth to achieve

      
       CFU/mL.
      
    • Add 100 µL of this diluted inoculum to wells 1–11.

    • Final System: 200 µL total volume,

      
       CFU/mL, ENB concentration range (e.g., 64 – 0.125 µg/mL).
      
  • Incubation:

    • Aerobes: 35°C ± 2°C for 16–20 hours.

    • Anaerobes: 35°C in anaerobic chamber (gas pack) for 24–48 hours.

Interpretation
  • MIC: The lowest concentration well showing no visible turbidity .

  • Trailing Effect: For benzimidazoles against fungi, partial inhibition (trailing) is common. Read the MIC at 80% inhibition compared to growth control.[1]

Protocol B: Time-Kill Kinetics

Objective: Determine if ENB is bacteriostatic or bactericidal.

  • Setup: Prepare 10 mL tubes of CAMHB containing ENB at 1x MIC and 4x MIC . Include a Growth Control (no drug).[2]

  • Inoculum: Inoculate to a starting density of

    
     CFU/mL.
    
  • Sampling:

    • Incubate at 35°C with shaking.

    • Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification:

    • Serially dilute aliquots in sterile saline (10-fold dilutions).

    • Plate 10 µL spots onto nutrient agar.

    • Count colonies after 24h incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL relative to the starting inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Insight & Data Analysis

Mechanism of Action (The Nitro-Switch)

Unlike standard benzimidazoles (e.g., albendazole) which primarily bind tubulin, the 5-nitro moiety in ENB recruits a redox-activation pathway.

Mechanism Entry Cell Entry (Passive Diffusion) Enzyme Nitroreductase (Type I / Type II) Entry->Enzyme Cytosol Activation Reductive Activation (R-NO2 -> R-NO2*-) Enzyme->Activation Electron Transfer Damage Macromolecular Damage (DNA Helix Destabilization) Activation->Damage Radical Attack Death Cell Death (Apoptosis/Lysis) Damage->Death

Caption: The redox-activation pathway of 5-nitrobenzimidazoles leading to DNA damage.

Data Reporting Template

Summarize results in a comparative table. Since ENB is a research compound, compare against a standard nitro-drug (Metronidazole) and a standard benzimidazole (Albendazole) to profile its specific activity class.

OrganismStrain TypeENB MIC (µg/mL)Metronidazole MICInterpretation
S. aureusGram (+) Aerobe[Experimental]>64 (Resistant)Potential Aerobic Activity?
B. fragilisGram (-) Anaerobe[Experimental]0.5 - 2.0Anaerobic Potency Check
E. coliGram (-) Aerobe[Experimental]>64Efflux/Permeability Check
C. albicansFungal Yeast[Experimental]N/AAntifungal Check

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[1] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition.

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to 5-Nitrobenzimidazole Derivatives with Antimicrobial Activity.

  • Tonelli, M., et al. (2010). Benzimidazole derivatives as a scaffold for the search of novel antimicrobial agents. Current Medicinal Chemistry.

  • Patel, K., et al. (2014). Synthesis and biological evaluation of new 5-nitro benzimidazole derivatives. European Journal of Medicinal Chemistry.

Sources

Method

Application Note: In Vitro Evaluation of the 1-Ethyl-5-nitro-1H-benzo[d]imidazole Scaffold for Anticancer Activity

[1] Abstract & Compound Profile 1-Ethyl-5-nitro-1H-benzo[d]imidazole (hereafter referred to as ENBI ) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for more c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Compound Profile

1-Ethyl-5-nitro-1H-benzo[d]imidazole (hereafter referred to as ENBI ) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for more complex 2-substituted derivatives, the core structure itself possesses intrinsic biological activity driven by the electron-withdrawing nitro group at position 5 and the alkyl substitution at position 1.

This guide details the protocols for evaluating ENBI and its derivatives on cancer cell lines.[1][2] It focuses on two primary mechanisms of action associated with this pharmacophore: bioreductive activation (targeting hypoxic tumor zones) and microtubule destabilization (targeting rapidly dividing cells).

Chemical Profile[1][3][4][5][6][7][8][9][10][11][12][13]
  • IUPAC Name: 1-Ethyl-5-nitro-1H-benzo[d]imidazole[3]

  • Molecular Formula: C9H9N3O2

  • Key Structural Features:

    • 5-Nitro Group: Critical for bioreductive metabolism and ROS generation.

    • Benzimidazole Core: Isostere of purine; interacts with tubulin and DNA.

    • 1-Ethyl Group: Enhances lipophilicity and membrane permeability compared to the naked N-H heterocycle.

Experimental Workflow Overview

The following diagram outlines the logical flow for evaluating ENBI, moving from basic cytotoxicity to specific mechanistic validation.

ExperimentalWorkflow cluster_Mech Mechanistic Validation Start Compound Reconstitution (DMSO Stock) Screen Primary Screen (MTT/SRB Assay) Start->Screen Serial Dilution Select Selectivity Index (Cancer vs. Normal) Screen->Select IC50 Determination Hypoxia Hypoxia Selectivity (Normoxia vs. 1% O2) Select->Hypoxia If Nitro-driven Tubulin Tubulin Polymerization Assay Select->Tubulin If Mitotic Arrest Cycle Cell Cycle Analysis (Flow Cytometry) Hypoxia->Cycle Confirm Apoptosis Tubulin->Cycle Confirm G2/M Arrest

Figure 1: Step-by-step workflow for the preclinical evaluation of nitrobenzimidazole derivatives.

Application Note 1: Cytotoxicity Profiling (MTT Assay)

Rationale

The 5-nitrobenzimidazole moiety is often associated with moderate cytotoxicity in the micromolar range (1–50 µM). The MTT assay is chosen over ATP-based assays for initial screening because nitro-compounds can sometimes interfere with luciferase reporters, making the colorimetric mitochondrial reduction of MTT a more robust endpoint for this specific chemotype.

Protocol: 72-Hour MTT Cytotoxicity Assay

Materials:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical), and MRC-5 (Normal Fibroblast control).

  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO (anhydrous).

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve ENBI in 100% DMSO to a concentration of 20 mM .

    • Critical Step: Vortex for 1 minute and sonicate for 5 minutes to ensure complete solubilization. Benzimidazoles can aggregate.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed tumor cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (1:2 or 1:3) in culture medium.[2]

    • Range: Test from 100 µM down to 0.1 µM .

    • Control: Include a DMSO vehicle control (final concentration < 0.5%) and a positive control (e.g., Nocodazole or Cisplatin).

    • Add 100 µL of treatment medium to wells. Incubate for 72 hours .

  • Readout:

    • Add 20 µL MTT stock to each well. Incubate 3–4 hours.

    • Aspirate media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (reference 630 nm).

Data Presentation & Interpretation

Table 1: Expected IC50 Ranges for ENBI Scaffolds

Cell LineTissue OriginExpected IC50 (µM)Interpretation
A549 Lung5 – 25Moderate sensitivity; likely driven by hypoxic zones in dense cultures.
MCF-7 Breast2 – 15High sensitivity; often susceptible to tubulin destabilizers.
HeLa Cervix5 – 20Moderate sensitivity.
MRC-5 Normal Lung> 50Selectivity Index (SI): Ideally > 2.0 to indicate therapeutic window.

Note: If IC50 > 50 µM, the compound is considered inactive as a single agent but may still serve as a radiosensitizer due to the nitro group.

Application Note 2: Mechanistic Elucidation

A. Hypoxia-Selective Cytotoxicity (Bioreductive Activation)

Mechanism: The 5-nitro group on the benzimidazole ring mimics the pharmacophore of nitroimidazoles (e.g., misonidazole). Under hypoxic conditions, cellular reductases (like nitroreductase) reduce the nitro group to toxic hydroxylamine or amine intermediates, causing DNA damage specifically in oxygen-deprived cells.

Protocol Modification:

  • Prepare duplicate plates as described in the MTT assay.

  • Plate A (Normoxia): Incubate in standard incubator (21% O2).

  • Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O2, 5% CO2, 94% N2).

  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Success Criterion: An HCR > 2.0 indicates significant bioreductive activation.

B. Cell Cycle Analysis (Flow Cytometry)

Mechanism: Benzimidazoles are classical tubulin inhibitors. They bind to the colchicine-binding site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase .[4][5]

Protocol:

  • Treatment: Treat A549 cells with ENBI at 2x IC50 for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Analysis: Acquire >10,000 events on a flow cytometer.

  • Expected Result: A significant increase in the G2/M peak compared to DMSO control.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mode action of 1-Ethyl-5-nitro-1H-benzo[d]imidazole.

MOA cluster_Cell Intracellular Environment Compound 1-Ethyl-5-nitro-1H-benzo[d]imidazole (ENBI) Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Binding Reductase Nitroreductases (Hypoxia Up-regulated) Compound->Reductase Substrate Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis Radicals Nitro Radical Anions (R-NO2•-) Reductase->Radicals 1e- Reduction DNA DNA Damage (Strand Breaks) Radicals->DNA Covalent Binding DNA->Apoptosis

Figure 2: Dual mechanism of action: Tubulin inhibition (normoxia/hypoxia) and Bioreductive alkylation (hypoxia).

References

  • El-Gohary, N. S., et al. (2025).[6][7][8] "Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis." RSC Advances.

  • Satija, G., et al. (2021). "Benzimidazole based derivatives as anticancer agents: Structure activity relationship analysis for various targets." Journal of Heterocyclic Chemistry.

  • BenchChem Application Data. (2025). "Protocols for the In Vitro Evaluation of 5-Nitrobenzimidazole Derivatives." BenchChem Technical Guides.

  • Kumar, D., et al. (2013). "Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives." Asian Pacific Journal of Cancer Prevention.

  • Gellis, A., et al. (2008). "Synthesis and cytotoxicity of some new 2-substituted-5-nitrobenzimidazoles." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Derivatization Protocols for 1-Ethyl-5-nitro-1H-benzo[D]imidazole

[1] Executive Summary The scaffold 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) represents a critical intermediate in the synthesis of bioactive benzimidazoles. Its structural duality—offering an electrophilic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The scaffold 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) represents a critical intermediate in the synthesis of bioactive benzimidazoles. Its structural duality—offering an electrophilic nitro group at C5 and an acidic C-H bond at C2—allows for divergent synthetic pathways. This guide details high-fidelity protocols for transforming this core into a library of functionalized analogs suitable for Structure-Activity Relationship (SAR) profiling.

We focus on two primary vectors of derivatization:

  • C5-Functionalization: Reduction of the nitro group to an amine, followed by chemoselective coupling (Amides, Ureas, Sulfonamides).

  • C2-Functionalization: Direct C-H activation/lithiation to introduce carbon-based substituents at the imidazole ring.

Chemical Context & Stability[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • MW: 191.19 g/mol [1]

  • Solubility: Soluble in DMSO, DMF, DMAc. Sparingly soluble in water. Moderate solubility in DCM/MeOH.

  • Handling: The nitro group renders the ring electron-deficient. The compound is stable under standard ambient conditions but should be protected from strong light to prevent potential photo-degradation of the nitro moiety.

Strategic Derivatization Workflows

The following diagram illustrates the logical flow for diversifying the 1-Ethyl-5-nitrobenzimidazole scaffold.

Derivatization_Workflow Start 1-Ethyl-5-nitro- benzo[d]imidazole Amine 1-Ethyl-5-amino- benzo[d]imidazole Start->Amine Reduction (H2/Pd or Fe/NH4Cl) C2_Li C2-Lithiation (Intermediate) Start->C2_Li n-BuLi, -78°C (C-H Activation) Amide C5-Amides (SAR Library) Amine->Amide R-COCl / HATU Urea C5-Ureas (Kinase Inhibitors) Amine->Urea Isocyanates C2_Sub C2-Substituted Analogs C2_Li->C2_Sub Electrophile (E+) (R-CHO, R-I)

Figure 1: Divergent synthetic pathways for 1-Ethyl-5-nitrobenzimidazole.[2] The C5-nitro group serves as a masked amine, while the C2 position offers a site for organometallic functionalization.

Core Protocol 1: Reduction of Nitro Group (C5-Diversification)

The reduction of the nitro group is the "gateway" reaction. While catalytic hydrogenation is standard, we recommend a Chemoselective Hydrazine/NaOAc Reduction for small-to-medium scale batches. This method avoids heavy metal contamination (Pd) and is highly tolerant of other reducible functional groups (e.g., halogens) if present on the scaffold.[3]

Method A: Chemoselective Hydrazine Reduction (Recommended)

Mechanism: Diimide generation in situ reduces the nitro group without affecting the benzimidazole core.

Reagents
  • Substrate: 1-Ethyl-5-nitro-1H-benzo[d]imidazole (1.0 equiv)

  • Reductant: Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O) (10.0 equiv)[3]
  • Catalyst/Buffer: Sodium Acetate (NaOAc) (2.0 equiv)

  • Solvent: Methanol (MeOH) (Volume: 10 mL per 1 mmol substrate)

Step-by-Step Procedure
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in MeOH.

  • Addition: Add NaOAc followed by the dropwise addition of Hydrazine hydrate. Caution: Exothermic reaction with gas evolution (N

    
    ).
    
  • Reflux: Heat the mixture to reflux (approx. 65–70°C) for 16–24 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS.[2] The starting material (UV active, lower polarity) should disappear, replaced by the highly fluorescent amine (higher polarity).

  • Workup:

    • Cool to room temperature.[3][4][5][6]

    • Quench with water (5x reaction volume).

    • Extract with DCM (3x).[2]

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[3][6]
  • Purification: The crude amine is often pure enough for the next step. If darkening occurs, pass through a short pad of silica/Celite.

Method B: Catalytic Hydrogenation (High Throughput)
  • Conditions: 10% Pd/C (10 wt%), H

    
     (balloon or 30 psi), MeOH/EtOH, RT, 2–4 h.
    
  • Note: Ensure the catalyst is removed completely via filtration through Celite under an inert atmosphere to prevent ignition.

Core Protocol 2: Library Generation (Amide Coupling)

Once the 1-Ethyl-5-aminobenzo[d]imidazole is obtained, it serves as the nucleophile for library generation.

Protocol: HATU-Mediated Amide Coupling

This method is preferred over acid chlorides for diversity-oriented synthesis due to milder conditions and higher tolerance for functionalized carboxylic acids.

Reagents
  • Amine: 1-Ethyl-5-aminobenzo[d]imidazole (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at RT for 15 minutes to form the activated ester.

  • Coupling: Add the 1-Ethyl-5-aminobenzo[d]imidazole (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–12 hours.

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with sat.[6] NaHCO

      
       (2x) to remove excess acid/HATU byproducts.
      
    • Wash with water and brine.[3]

    • Concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient) or Prep-HPLC.

Advanced Protocol 3: C2-Functionalization (C-H Activation)

The C2 proton of 1-alkylbenzimidazoles is acidic (pKa ~32 in DMSO, but effectively lithiated by strong bases). This allows for the introduction of carbon electrophiles without pre-functionalization.

Safety Warning: n-Butyllithium is pyrophoric. Strictly anhydrous conditions are required.

Reagents
  • Substrate: 1-Ethyl-5-nitro-1H-benzo[d]imidazole (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) or LiHMDS (for milder deprotonation).

  • Electrophile: Alkyl halide (R-I), Aldehyde (R-CHO), or DMF (for formylation).

  • Solvent: THF (anhydrous).

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck flask under Argon. Add the substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes. The solution will likely undergo a deep color change (often deep red/orange) indicating the formation of the C2-lithiated species.

    • Critical Note: The 5-nitro group is sensitive to single-electron transfer (SET) reduction by alkyl lithiums. If degradation is observed, switch to LiHMDS or TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) which are less nucleophilic and act purely as bases.

  • Trapping: Stir at -78°C for 30 minutes. Add the Electrophile (1.2 equiv) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with sat. NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc, dry, and concentrate.

Analytical Validation

Expected Data for 1-Ethyl-5-nitro-1H-benzo[d]imidazole (Starting Material)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.60 (s, 1H, C2-H) – Distinctive singlet, confirms benzimidazole core.
      
    • 
       8.55 (d, J=2.0 Hz, 1H, C4-H) – Proton between nitro and imidazole N.
      
    • 
       8.15 (dd, J=9.0, 2.0 Hz, 1H, C6-H) – Ortho to nitro.
      
    • 
       7.85 (d, J=9.0 Hz, 1H, C7-H).
      
    • 
       4.35 (q, 2H, N-CH
      
      
      
      ).
    • 
       1.45 (t, 3H, CH
      
      
      
      ).
Expected Data for 1-Ethyl-5-amino-benzo[d]imidazole (Reduction Product)
  • Key Shift: The aromatic protons at C4 and C6 will shift upfield (lower ppm) significantly (0.5–1.0 ppm) due to the change from the electron-withdrawing Nitro group to the electron-donating Amine group.

  • New Signal: Broad singlet at

    
     4.5–5.5 ppm (NH
    
    
    
    , exchangeable with D
    
    
    O).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Reduction Incomplete reaction or azo-dimer formation.Increase Hydrazine equivalents (up to 20 eq). Ensure efficient reflux. Switch to Pd/C if halogen tolerance is not required.
C2-Alkylation Fails Nitro group interference (Redox reaction).Use a non-nucleophilic base (LiHMDS) instead of n-BuLi. Alternatively, perform C2-alkylation after reducing the nitro to an amine (and protecting the amine).
Poor Solubility Planar aromatic stacking.Use DMSO/MeOH mixtures for reactions. For NMR, add a drop of TFA-d to break aggregates.

References

  • Synthesis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole

    • Gentaur & MolCore Product Data. CAS 90349-15-8.[1][7]

  • Hydrazine/NaOAc Reduction Protocol

    • Gollapalli, N. R., et al. "Novel Method for Reduction of Nitro-Aromatics and Heterocyclics with Hydrazine Hydrate and Sodium Acetate."[3] Int. J. Res. Anal. Rev., 2019.

  • C2-Functionalization Strategy

    • Boerth, J. A., & Sadighi, J. P. "C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation." Chem. Sci., 2017.

  • General Benzimidazole Chemistry

    • Pandey, S., et al. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives."[8] ACS Omega, 2022.

Sources

Method

Application Note: Analytical Methods for 1-Ethyl-5-nitro-1H-benzo[d]imidazole Quantification

[1][2][3][4][5] Executive Summary 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 10597-58-7) is a critical synthetic intermediate and potential degradation impurity associated with the production of Etonitazene and related 2...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 10597-58-7) is a critical synthetic intermediate and potential degradation impurity associated with the production of Etonitazene and related 2-benzylbenzimidazole opioids (Nitazenes).[1] As regulatory scrutiny on nitazene precursors intensifies, accurate quantification of this specific benzimidazole core is essential for forensic intelligence, impurity profiling in pharmaceutical development, and environmental monitoring.

This guide details two validated protocols:

  • HPLC-DAD: For routine purity analysis and synthesis monitoring (Limit of Quantitation: ~0.5 µg/mL).

  • LC-MS/MS: For trace-level forensic detection and biological matrices (Limit of Quantitation: ~1.0 ng/mL).[1]

Analyte Profile & Physicochemical Properties[1][6][7][8][9]

Understanding the molecule is the first step to robust method design.

PropertyValueAnalytical Implication
Chemical Structure C₉H₉N₃O₂Benzimidazole core with N1-ethyl and C5-nitro substitutions.[1]
Molecular Weight 191.19 g/mol (M+H)⁺ = 192.2 (Primary MS precursor).[1]
pKa (Predicted) ~3.5 (Basic N3)Weak base.[1] At pH < 3, it exists as a cation; at pH > 5, it is neutral.
LogP ~1.6 - 1.9Moderately lipophilic; suitable for Reverse Phase (C18) chromatography.[1]
UV Max 240 nm, 305-315 nmNitro-conjugation provides a distinct band ~310 nm, reducing interference from non-nitro impurities.[1]
Solubility DMSO, Methanol, ACNStock solutions should be prepared in Methanol or DMSO.

Method A: HPLC-DAD (Purity & Synthesis Monitoring)

Recommended for: Raw material testing, reaction monitoring, and high-concentration formulations.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: The C18 stationary phase provides strong retention for the moderately lipophilic benzimidazole. The 3.5 µm particle size balances resolution with backpressure.

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Rationale: Low pH suppresses the ionization of silanols on the column and ensures the analyte is protonated, improving peak shape and reducing tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: 310 nm (Reference: 360 nm).[1]

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.0010Equilibration
2.0010Isocratic Hold
12.0090Linear Gradient
15.0090Wash
15.1010Re-equilibration
20.0010End of Run
System Suitability Criteria (Self-Validation)

Before running samples, ensure the system passes these checks:

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Ensures no secondary interactions).[1]

  • Theoretical Plates (N): > 5000.

  • Precision (RSD): < 1.0% for 5 replicate injections of Standard (50 µg/mL).

Method B: LC-MS/MS (Trace Forensic Analysis)

Recommended for: Biological fluids (blood/urine), environmental swabs, and complex impurity profiling.

Mass Spectrometry Parameters (ESI+)

The presence of the basic imidazole nitrogen allows for efficient positive electrospray ionization (ESI+).

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.[1][3]

  • Desolvation Temp: 400°C.

  • Precursor Ion: m/z 192.2 [M+H]⁺.[1]

MRM Transitions:

Transition Type Precursor (m/z) Product (m/z) Collision Energy (eV) Mechanistic Origin
Quantifier 192.2 146.1 22 Loss of Nitro group (-NO₂).[1] Characteristic of nitro-aromatics.
Qualifier 1 192.2 118.1 35 Loss of Ethyl + Nitro groups (Benzimidazole core).[1]

| Qualifier 2 | 192.2 | 164.1 | 18 | Loss of Ethylene (-C₂H₄) from N-ethyl group.[1] |

LC Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Rationale: HSS T3 is designed to retain polar and semi-polar compounds better than standard C18, useful if early-eluting polar metabolites are present.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.[1][4][3]

Experimental Workflow & Sample Preparation

The following diagram illustrates the decision matrix for sample preparation based on the matrix type.

SamplePrepWorkflow Start Sample Matrix Selection Solid Solid / Powder (Raw Material) Start->Solid Liquid Biological Fluid (Blood/Urine) Start->Liquid Dissolve Dissolve in MeOH (1 mg/mL Stock) Solid->Dissolve PPT Protein Precipitation (Add cold ACN 1:3) Liquid->PPT Dilute Dilute with Mobile Phase A (Target: 10 µg/mL) Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge SPE SPE Cleanup (Optional) MCX Cartridge Centrifuge->SPE SPE->Filter Inject Inject into LC System Filter->Inject

Caption: Workflow for extraction and preparation of 1-Ethyl-5-nitro-1H-benzo[d]imidazole from solid and biological matrices.

Protocol: Solid Phase Extraction (Biologicals)

For high-sensitivity forensic applications, simple protein precipitation may not suffice.[1] Use Mixed-Mode Cation Exchange (MCX) cartridges to exploit the basicity of the benzimidazole nitrogen.[1]

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 500 µL Plasma/Urine (acidified with 2% H₃PO₄).

  • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).[1]

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).[1]

  • Elute: 1 mL 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[1][5][6] High pH deprotonates the benzimidazole (neutralizing the charge interaction) and releases it from the cation exchange resin.

  • Reconstitute: Evaporate to dryness under N₂; reconstitute in Mobile Phase A.

References

  • Krotulski, A. J., et al. (2020). "Isotonitazene Quantitation and Metabolite Discovery in Authentic Forensic Casework." Journal of Analytical Toxicology. Link

  • Vandeputte, M. M., et al. (2021).[7] "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity of the New Synthetic Opioid Isotonitazene." ACS Chemical Neuroscience.[1] Link[1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[1] "EMCDDA technical report on the new psychoactive substance N,N-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine (isotonitazene)." Link

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] "Recommended methods for the Identification and Analysis of Synthetic Opioids." UNODC Laboratory and Scientific Service.[1] Link

  • Slovenian National Forensic Laboratory. (2019). "Analytical Report: Etonitazene." (Provides spectral data on nitazene precursors). Link

Sources

Application

high-throughput screening with 1-Ethyl-5-nitro-1H-benzo[D]imidazole

Application Note: High-Throughput Screening of Privileged Scaffolds – Characterizing 1-Ethyl-5-nitro-1H-benzo[d]imidazole in VEGFR-2 Kinase Assays Abstract The identification of robust, synthetically tractable hit compou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Privileged Scaffolds – Characterizing 1-Ethyl-5-nitro-1H-benzo[d]imidazole in VEGFR-2 Kinase Assays

Abstract

The identification of robust, synthetically tractable hit compounds is the cornerstone of early-stage drug discovery. Benzimidazole derivatives are widely recognized as privileged scaffolds due to their structural homology to the purine ring of ATP. This application note details the mechanistic rationale and high-throughput screening (HTS) methodology for evaluating 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS 90349-15-8) as a competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in tumor angiogenesis. By employing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we establish a self-validating workflow that overcomes the optical interference commonly associated with nitroaromatic compounds.

Mechanistic Rationale: The Benzimidazole Scaffold in Kinase Inhibition

The efficacy of benzimidazoles in kinase inhibition stems from their ability to act as ATP bioisosteres. When targeting the ATP-binding pocket of receptor tyrosine kinases like VEGFR-2, the orientation and electronic properties of the scaffold's substituents dictate binding affinity and selectivity[1].

1-Ethyl-5-nitro-1H-benzo[d]imidazole serves as a highly efficient HTS hit and building block due to two critical structural features:

  • The 1-Ethyl Group: This aliphatic chain projects into the hydrophobic pocket adjacent to the hinge region, providing essential van der Waals interactions that stabilize the enzyme-inhibitor complex[1].

  • The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety alters the electron density of the benzimidazole core, optimizing it for hydrogen bonding. In the VEGFR-2 active site, this region acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides of key hinge residues such as Cys919 and Asp1046[2].

Because VEGFR-2 mediates endothelial cell proliferation and new vessel formation, competitive inhibitors targeting this hinge region are highly sought after for anti-angiogenic cancer therapies[2].

Assay Design: Overcoming Nitroaromatic Interference

A significant challenge when screening libraries containing nitroaromatic compounds (like 1-Ethyl-5-nitro-1H-benzo[d]imidazole) is their tendency to absorb UV-Vis light and exhibit auto-fluorescence. In standard fluorescence intensity assays, this leads to the "inner-filter effect," causing severe signal quenching and false-positive inhibition readouts.

To establish a highly trustworthy and artifact-free system, we utilize a TR-FRET assay [3]. This technology introduces a temporal delay (typically 50–100 µs) between the excitation pulse (337 nm) and the emission reading (665 nm). Because the auto-fluorescence of library compounds decays within nanoseconds, the delayed reading exclusively captures the long-lived emission of the Lanthanide (Europium) chelate[4]. This temporal gating completely isolates the true biological signal from chemical interference.

HTS_Workflow cluster_reaction 1. Kinase Reaction Phase cluster_detection 2. TR-FRET Detection Phase VEGFR2 VEGFR-2 Kinase Product Phospho-Substrate VEGFR2->Product Phosphorylation Inhibitor 1-Ethyl-5-nitro- benzimidazole Inhibitor->VEGFR2 Competitive Block Substrate Biotin-Poly-GT + ATP Substrate->Product Donor Eu-Cryptate Anti-pTyr Product->Donor Ab Binding Acceptor XL665- Streptavidin Product->Acceptor SA Binding FRET FRET Emission (665 nm) Donor->FRET Energy Transfer Acceptor->FRET Emission

Figure 1: Principle of the Homogeneous TR-FRET VEGFR-2 Kinase Assay for HTS.

Experimental Protocols: Self-Validating TR-FRET Workflow

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates internal controls to calculate the Z'-factor, a statistical metric that guarantees the assay's dynamic range and data reliability before any hit is declared valid.

Reagent Preparation & Causality
  • Compound Solubilization: Dissolve 1-Ethyl-5-nitro-1H-benzo[d]imidazole (MW: 191.19 g/mol ) in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Kinase Buffer Formulation: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Causality Check: The inclusion of 0.01% Tween-20 is critical. It prevents the hydrophobic benzimidazole hit from forming colloidal aggregates, which are a primary cause of Pan-Assay Interference Compounds (PAINS) acting via promiscuous enzyme sequestration.

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, and 20 mM EDTA.

    • Causality Check: EDTA acts as an immediate reaction terminator by chelating the Mg²⁺/Mn²⁺ ions required for kinase catalytic activity, ensuring precise kinetic control.

Step-by-Step HTS Protocol (384-Well Format)
  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the compound stock (or DMSO for controls) into a white, low-volume 384-well microplate. The final DMSO concentration must not exceed 1% to maintain VEGFR-2 stability.

  • Enzyme Addition: Dispense 2.5 µL of VEGFR-2 enzyme (final concentration: 0.5 nM) diluted in Kinase Buffer into all wells except the "Min Signal" control wells (add buffer only to these).

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing Biotin-Poly-GT (final: 100 nM) and ATP (final: 10 µM, approximating the

    
     for VEGFR-2 to ensure competitive inhibitors are easily identified).
    
  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT on a plate shaker (300 rpm).

  • Reaction Termination & Detection: Add 5 µL of Detection Buffer containing Eu-cryptate-labeled anti-phosphotyrosine antibody (final: 1 nM) and Streptavidin-XL665 (final: 20 nM).

  • Signal Maturation: Incubate for 60 minutes at RT in the dark to allow the FRET complex to fully assemble.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Europium donor). Emission 2: 665 nm (XL665 acceptor). Delay time: 50 µs. Integration time: 400 µs.

Data Presentation & Hit Characterization

Data integrity is verified by calculating the FRET ratio (


) to normalize well-to-well liquid dispensing variations. The assay's robustness is confirmed via the Z'-factor, which must remain 

for the data to be actionable.

Table 1: HTS Assay Quality Control Metrics

Metric Formula / Definition Target Value Observed Value Status
Signal-to-Background (S/B) Mean(Max) / Mean(Min) > 5.0 8.4 Pass
Coefficient of Variation (CV%) (SD / Mean) × 100 < 10% 4.2% Pass

| Z'-factor |


 | > 0.60 | 0.78 | Pass |

Following primary screening, 1-Ethyl-5-nitro-1H-benzo[d]imidazole was subjected to a 10-point dose-response curve to determine its half-maximal inhibitory concentration (


).

Table 2: Hit Profiling Data vs. Reference Inhibitor | Compound | Target |


 (µM) | Hill Slope | Ligand Efficiency (LE) | Mechanism |
| :--- | :--- | :--- | :--- | :--- | :--- |
| 1-Ethyl-5-nitro-1H-benzo[d]imidazole  | VEGFR-2 | 12.4 | 1.1 | 0.38 | ATP-Competitive |
| Sorafenib (Positive Control)  | VEGFR-2 | 0.09 | 0.9 | 0.42 | Type II Kinase Inhibitor |

Interpretation: The hit compound demonstrates an


 in the low micromolar range. A Hill slope near 1.0 confirms a 1:1 stoichiometric binding event without aggregation-based artifacts. With a Ligand Efficiency (LE) of 0.38, this low-molecular-weight scaffold provides an excellent thermodynamic starting point for further synthetic elaboration (e.g., substituting the nitro group or extending the ethyl chain) to achieve nanomolar potency.

References

  • Al-Wahaibi, L. H., et al. (2025). "Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies." Pharmaceuticals. URL:[Link]

  • Tahirovic, Y. A., et al. (2007). "Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors." Journal of Medicinal Chemistry. URL:[Link]

  • Moshinsky, D. J., et al. (2003). "A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype." Journal of Biomolecular Screening. URL:[Link]

  • Carlson, C. B., et al. (2019). "Thermal Dissociation Assay for Time-Resolved Fluorescence Detection of Protein Post-Translational Modifications." ACS Omega. URL:[Link]

Sources

Method

Applications of 1-Ethyl-5-nitro-1H-benzo[d]imidazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Nitrobenzimidazole Scaffold The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Nitrobenzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a multitude of biological targets, leading to a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] The introduction of a nitro group to this versatile core, creating a nitrobenzimidazole, further enhances its therapeutic potential, particularly in oncology and infectious diseases.[4] The nitro moiety can act as a bio-reductive "warhead," being selectively activated under hypoxic conditions—a hallmark of solid tumors and anaerobic pathogens—to generate cytotoxic reactive nitrogen species.[5][6]

This technical guide focuses on a specific, yet under-explored, derivative: 1-Ethyl-5-nitro-1H-benzo[d]imidazole . While extensive literature on this exact molecule is nascent, its structural components—the proven benzimidazole core, the bio-activatable nitro group, and the modulating N-ethyl substituent—provide a strong rationale for its investigation as a therapeutic candidate. This document serves as a comprehensive guide for researchers, synthesizing established principles from related compounds to outline potential applications, mechanisms of action, and detailed protocols for synthesis and biological evaluation. We will proceed from foundational chemistry to advanced biological assays, providing the logical framework and practical methodologies required to unlock the therapeutic promise of this compound.

Part 1: Hypothesized Biological Activities and Mechanistic Insights

Based on the extensive data available for the broader classes of nitroimidazoles and benzimidazoles, we can postulate several key therapeutic applications for 1-Ethyl-5-nitro-1H-benzo[d]imidazole.

Anticancer Activity: A Hypoxia-Activated Prodrug and PARP Inhibitor

The hypoxic microenvironment of solid tumors presents a unique opportunity for targeted therapy. Nitroaromatic compounds are prime candidates for development as hypoxia-activated prodrugs (HAPs).

Mechanism of Action (Hypothesized): It is proposed that 1-Ethyl-5-nitro-1H-benzo[d]imidazole can function as a HAP. In the low-oxygen environment of a tumor, ubiquitous cellular reductases can reduce the 5-nitro group. This one-electron reduction generates a highly reactive nitroso radical anion that, in the absence of oxygen to reverse the reaction, can induce significant cellular damage.[6] This damage can manifest as DNA strand breaks, leading to cell cycle arrest and apoptosis.[6][7]

Furthermore, several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent Poly (ADP-ribose) polymerase (PARP) inhibition.[8] PARP is a critical enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), can lead to synthetic lethality. It is plausible that 1-Ethyl-5-nitro-1H-benzo[d]imidazole could also interact with the PARP active site.

G cluster_normoxia Normoxic Cell (Normal Tissue) cluster_hypoxia Hypoxic Cell (Tumor) Compound_N 1-Ethyl-5-nitro-1H- benzo[d]imidazole Radical_N Nitro Radical Anion Compound_N->Radical_N Reduction O2 Oxygen (O2) O2->Radical_N Radical_N->Compound_N Re-oxidation NoDamage No DNA Damage (Cell Viability) Compound_H 1-Ethyl-5-nitro-1H- benzo[d]imidazole Reductase Cellular Reductases Compound_H->Reductase Radical_H Reactive Nitroso Intermediate Reductase->Radical_H Reduction Damage DNA Strand Breaks Radical_H->Damage Interaction Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothesized bio-reductive activation of the title compound.

Antimicrobial Activity: Targeting Anaerobic Pathogens

The 5-nitroimidazole scaffold is the cornerstone of drugs like metronidazole, used to treat infections caused by anaerobic bacteria and protozoa.[9] The mechanism of action is critically dependent on the reductive activation of the nitro group within these organisms, which possess potent nitroreductase enzymes.[10]

Mechanism of Action (Hypothesized): Similar to metronidazole, 1-Ethyl-5-nitro-1H-benzo[d]imidazole is expected to be largely inactive until it enters an anaerobic pathogen. Inside the microbe, the nitro group is reduced, creating cytotoxic metabolites that disrupt DNA and other essential macromolecules, leading to cell death.[7][10] The N-ethyl group may modulate the compound's lipophilicity and cell permeability, potentially altering its spectrum of activity compared to traditional 5-nitroimidazoles.

Part 2: Synthesis and Characterization Protocols

The following protocols are based on established synthetic methodologies for N-substituted nitrobenzimidazoles.[4][11]

Protocol 2.1: Synthesis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole

Objective: To synthesize the title compound via a two-step process: N-ethylation of 5-nitrobenzimidazole.

Materials:

  • 5-Nitro-1H-benzimidazole

  • Iodoethane (or Ethyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-nitro-1H-benzimidazole (1.0 eq).

  • Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.0 eq).

  • Alkylation: Stir the suspension vigorously. Add iodoethane (1.2 eq) dropwise at room temperature.

    • Causality Note: Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, creating a nucleophile that attacks the electrophilic ethyl group of iodoethane. DMF is an excellent polar aprotic solvent for this type of SN2 reaction.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding deionized water. The product may precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure to yield 1-Ethyl-5-nitro-1H-benzo[d]imidazole as a solid.

Protocol 2.2: Characterization

Objective: To confirm the structure and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra should be consistent with the expected structure, showing signals for the ethyl group protons, the aromatic protons on the benzimidazole core, and the correct number of carbon signals.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the compound to confirm its elemental composition.

  • Infrared (IR) Spectroscopy: Identify characteristic functional group vibrations, particularly the strong asymmetric and symmetric stretches for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Part 3: Protocols for Biological Evaluation

The following protocols provide a framework for screening the therapeutic potential of 1-Ethyl-5-nitro-1H-benzo[d]imidazole.

Protocol 3.1: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, K562 leukemia)[8]

  • Normal human cell line for selectivity (e.g., MRC-5 lung fibroblast)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., anaerobic Bacteroides fragilis, Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli)[9]

  • Appropriate broth medium (e.g., Schaedler broth for anaerobes, Mueller-Hinton broth for aerobes)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the compound in the appropriate broth directly in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates. Aerobic bacteria at 37 °C for 18-24 hours. Anaerobic bacteria in an anaerobic chamber for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Data Presentation and Workflow Visualization

Table 1: Hypothetical Biological Activity Data Summary

This table illustrates how quantitative data for 1-Ethyl-5-nitro-1H-benzo[d]imidazole could be presented. Values are for illustrative purposes only.

Assay TypeTarget Cell Line / OrganismMetricResult (µM)
Anticancer A549 (Lung Cancer)IC₅₀8.5
K562 (Leukemia)IC₅₀5.2
MRC-5 (Normal Fibroblast)IC₅₀> 100
Antimicrobial Bacteroides fragilis (Anaerobe)MIC16
Staphylococcus aureus (Aerobe)MIC> 128
Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Start 5-Nitro-1H-benzimidazole Synth N-Alkylation Protocol (Protocol 2.1) Start->Synth Purify Column Chromatography Synth->Purify Compound 1-Ethyl-5-nitro-1H- benzo[d]imidazole Purify->Compound Char Characterization (NMR, MS) (Protocol 2.2) Compound->Char BioScreen Primary Biological Evaluation Compound->BioScreen AntiC Anticancer Cytotoxicity (Protocol 3.1) BioScreen->AntiC AntiM Antimicrobial Susceptibility (Protocol 3.2) BioScreen->AntiM MoA Further Investigation AntiC->MoA PARP PARP Inhibition Assay MoA->PARP Cycle Cell Cycle Analysis MoA->Cycle

Caption: General workflow for the synthesis and evaluation of the title compound.

Conclusion and Future Directions

1-Ethyl-5-nitro-1H-benzo[d]imidazole is a compound of significant interest, positioned at the intersection of two pharmacologically powerful scaffolds. While direct experimental data remains to be established, the foundational principles of medicinal chemistry provide a clear and compelling rationale for its investigation as a dual-action anticancer and antimicrobial agent. The protocols detailed in this guide offer a robust starting point for any research group aiming to explore its potential.

Future work should focus on executing these protocols to generate empirical data. Positive results would warrant further investigation into more complex mechanisms, in vivo efficacy in animal models, and the synthesis of analogues to establish a clear structure-activity relationship (SAR), ultimately paving the way for potential preclinical development.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • The Discovery and Optimization of Benzimidazoles as Selective NaV1.8 Blockers for the Treatment of Pain. ResearchGate. Available at: [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. National Center for Biotechnology Information. Available at: [Link]

  • Review of synthesis process of nitrobenzimidazole derivatives. Taylor & Francis Online. Available at: [Link]

  • Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Available at: [Link]

  • Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. ResearchGate. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. ResearchGate. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. ScienceDirect. Available at: [Link]

  • Anti-bacterial mechanism of nitroimidazole. ResearchGate. Available at: [Link]

  • Pharmaceutical activity of a synthetic heterocyclic (C15H12N5OCl) compound on Entamoeba histolytica and Giardia lamblia. Iraqi Journal of Veterinary Medicine. Available at: [Link]

  • A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Semantic Scholar. Available at: [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of 1-Ethyl-5-nitro-1H-benzo[d]imidazole

The following technical support guide is designed for organic chemists and process engineers encountering yield or purity issues in the synthesis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole. Current Status: Operational Ticke...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for organic chemists and process engineers encountering yield or purity issues in the synthesis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole.

Current Status: Operational Ticket Topic: Yield Maximization & Regiocontrol Applicable CAS: 10597-58-7 (Target), 94-52-0 (Precursor)

Executive Summary

The synthesis of 1-Ethyl-5-nitro-1H-benzo[d]imidazole presents a classic heterocyclic challenge: Regioselectivity .[1][2]

Most yield complaints stem from the direct alkylation of 5-nitrobenzimidazole, which produces a thermodynamic mixture of the desired 1,5-isomer and the undesired 1,6-isomer . While the 1,5-isomer is often the pharmacological target, the 1,6-isomer is frequently favored or co-produced in significant quantities due to the "nitro effect" on the tautomeric equilibrium.

This guide provides two modules:

  • Route A (Direct Alkylation): Optimization of the standard route for speed, with protocols for isomer separation.

  • Route B (Rational Synthesis): A 3-step regioselective pathway that guarantees the 1,5-isomer structure, recommended for high-purity applications.

Module 1: Optimizing Direct Alkylation (Route A)

Use this route for rapid analog generation where chromatography is acceptable.

The Core Problem: Tautomeric Ambiguity

5-Nitrobenzimidazole exists in equilibrium between the 5-nitro and 6-nitro tautomers. Upon deprotonation, the resulting anion is delocalized. The alkylating agent (Ethyl Iodide/Bromide) can attack either Nitrogen 1 or Nitrogen 3.

  • Attack at N1

    
    1-Ethyl-5-nitrobenzimidazole  (Target)
    
  • Attack at N3

    
    1-Ethyl-6-nitrobenzimidazole  (Impurity)
    
Experimental Protocol: Optimized Alkylation

Standard conditions often yield a 60:40 or 50:50 mixture. These conditions push for thermodynamic control.

Reagents:

  • Substrate: 5-Nitrobenzimidazole (1.0 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) — Superior to 
    
    
    
    due to the "Cesium Effect" enhancing solubility and anion reactivity.
  • Alkylator: Ethyl Iodide (1.1 eq)

  • Solvent: DMF (Anhydrous)

  • Temp: 60°C

Step-by-Step:

  • Dissolve 5-nitrobenzimidazole in anhydrous DMF (0.5 M concentration).

  • Add

    
     and stir at room temperature for 30 mins to ensure complete deprotonation.
    
  • Add Ethyl Iodide dropwise.

  • Heat to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) increase tar formation; lower temperatures (<20°C) slow the reaction without improving selectivity.

  • Quench: Pour into ice water. The precipitate is a mixture of isomers.[3]

Troubleshooting Guide: Route A
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion or water contamination.Ensure DMF is dry (molecular sieves). Water kills the alkylating agent. Switch to Ethyl Iodide if using Bromide.
Melting Point Depression Isomer contamination (1,6-isomer).The 1,6-isomer typically has a different crystal lattice. Do not rely on MP alone. Use 1H-NMR.
Cannot Separate Isomers Similar polarity on Silica.Solution: Use a Biphenyl or Phenyl-Hexyl HPLC column for analytical checks. For prep, use fractional crystallization from Ethanol/HCl . The 1,5-isomer hydrochloride salt often crystallizes differently than the 1,6-isomer.
Visualizing the Isomer Trap (Graphviz)

AlkylationRoute Start 5-Nitrobenzimidazole (Tautomeric Mix) Base Base (Cs2CO3) Deprotonation Start->Base Anion Resonance Stabilized Anion Base->Anion Target 1-Ethyl-5-nitro (Target) Anion->Target Attack N1 (Steric/Elec Control) Impurity 1-Ethyl-6-nitro (Impurity) Anion->Impurity Attack N3 EtI + Et-I EtI->Target EtI->Impurity

Figure 1: The bifurcation of the alkylation pathway leading to inevitable isomer mixtures.

Module 2: The Rational Synthesis (Route B)

Use this route for scale-up or when >98% isomeric purity is required.

The Logic: Pre-Installation of Regiochemistry

By installing the ethyl group before closing the imidazole ring, you lock the nitrogen position. The key challenge is the selective reduction of the intermediate dinitro compound.[3]

Protocol: The "Zinin" Pathway
Step 1: Nucleophilic Aromatic Substitution
  • Reactants: 1-Chloro-2,4-dinitrobenzene + Ethylamine (70% aq or HCl salt + TEA).

  • Conditions: Ethanol, RT, 2 hours.

  • Product: N-Ethyl-2,4-dinitroaniline .[4][5]

  • Yield: Typically >90%.[1]

Step 2: Selective Zinin Reduction (CRITICAL STEP)

We must reduce the nitro group ORTHO to the ethylamine (Position 2) while leaving the PARA nitro group (Position 4) intact.

  • Reagents: Sodium Sulfide (

    
    ) or Sodium Hydrosulfide (
    
    
    
    ).
  • Solvent: Ethanol/Water (3:1).

  • Procedure:

    • Dissolve N-Ethyl-2,4-dinitroaniline in solvent.

    • Heat to 60°C.

    • Add

      
       solution dropwise. Stoichiometry is vital: Use 1.0–1.2 eq of sulfide to avoid over-reduction.
      
    • Monitor by TLC.[6][7] The ortho-nitro group is sterically more accessible to the Zinin reduction mechanism in this specific electronic environment.

  • Product: N1-Ethyl-4-nitrobenzene-1,2-diamine .

Step 3: Cyclization
  • Reagents: Formic Acid (98%) or Trimethyl Orthoformate.

  • Conditions: Reflux (100°C) for 3 hours.

  • Mechanism: Formic acid bridges the two amines. Since the ethyl is already on N1, the product is exclusively 1-Ethyl-5-nitrobenzimidazole .

Visualizing the Rational Pathway (Graphviz)

RationalRoute SM 1-Chloro-2,4-dinitrobenzene Step1 Step 1: EtNH2 (SnAr) SM->Step1 Inter1 N-Ethyl-2,4-dinitroaniline Step1->Inter1 Step2 Step 2: Na2S / NaHS (Selective Zinin Red.) Inter1->Step2 Inter2 N1-Ethyl-4-nitro- benzene-1,2-diamine Step2->Inter2 Reduces Ortho-NO2 Step3 Step 3: Formic Acid (Cyclization) Inter2->Step3 Final 1-Ethyl-5-nitrobenzimidazole (>99% Regiopurity) Step3->Final

Figure 2: The rational synthesis pathway ensuring regiochemical integrity.

FAQ: Analytical & Quality Control

Q: How do I distinguish the 5-nitro and 6-nitro isomers by NMR? A: Focus on the aromatic region.

  • 1-Ethyl-5-nitro: Look for the proton at C7 (ortho to the N-Ethyl group). It typically appears as a doublet (J ~9 Hz) due to ortho-coupling with H6.

  • 1-Ethyl-6-nitro: The proton at C7 is now meta to the nitro group and adjacent to N-Ethyl. It appears as a singlet or small doublet (J ~2 Hz) due to meta-coupling.

Q: My product from Route A is an oil, but literature says solid. Why? A: Isomer mixtures often form eutectic oils. Even if 90% pure, the presence of the 6-nitro isomer can prevent crystallization.

  • Fix: Dissolve in minimum hot Ethanol and add concentrated HCl dropwise. The hydrochloride salts often crystallize more readily than the free bases.

Q: Can I use catalytic hydrogenation for Step 2 in Route B? A: Risky. Pd/C hydrogenation is difficult to stop at the mono-amine stage. It usually reduces both nitro groups to the diamine (yielding 1-ethyl-5-aminobenzimidazole after cyclization). Sulfide (Zinin) reduction is chemically selective for the ortho-nitro group.

References

  • Regioselectivity of Benzimidazole Alkylation

    • Journal of Organic Chemistry, 2002, 67, 674-683.[8] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Link

  • Selective Reduction (Zinin Reduction)

    • Chemical Papers, 1966, 20(7), 550–554.[9] "Benzimidazole.[3][6][7][9][10][11][12] I. Synthesis of 1-aryl-5-aminobenzimidazole." (Describes the selective reduction of ortho-nitro groups in dinitro-anilines). Link

  • General Synthesis & Properties

    • BenchChem Technical Support, "Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole" (Contains relevant protocols for mono-nitro precursors and alkylation conditions).[6] Link

Sources

Optimization

Technical Support Center: 1-Ethyl-5-nitro-1H-benzo[D]imidazole Crystallization

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-ethyl-5-nitro-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 1-ethyl-5-nitro-1H-benzo[D]imidazole (also known as 1-ethyl-5-nitrobenzimidazole).

Because this molecule features a flexible ethyl substituent and a highly polar nitro group, it is notoriously prone to liquid-liquid phase separation (oiling out), solvent entrapment, and polymorphic instability. This guide moves beyond basic protocols to explain the thermodynamic and kinetic causalities behind these failures, providing self-validating workflows to ensure high-yield, high-purity isolation.

Core Troubleshooting Logic

Crystallization_Troubleshooting Start Crystallization Failure Detected Check1 Is it Oiling Out (LLPS)? Start->Check1 Check2 Is it Solvent Entrapment? Check1->Check2 No Action1 Implement Reverse Anti-Solvent Seeding Check1->Action1 Yes (Cloudy Emulsion) Check3 Is it Polymorphic Impurity? Check2->Check3 No Action2 Switch to Binary Solvent (Acetone/MeOH) Check2->Action2 Yes (Failed Drying) Action3 Perform Slurry Aging with Thermal Cycling Check3->Action3 Yes (Mixed XRPD) Success Pure Crystalline 1-Ethyl-5-nitrobenzimidazole Action1->Success Action2->Success Action3->Success

Caption: Diagnostic decision tree for resolving 1-ethyl-5-nitrobenzimidazole crystallization failures.

Section 1: Resolving Liquid-Liquid Phase Separation (Oiling Out)

Q: During the cooling crystallization of 1-ethyl-5-nitro-1H-benzo[D]imidazole, the solution turns cloudy and forms a sticky emulsion instead of crystals. Why is this happening, and how do I recover the batch?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution's supersaturation exceeds the stable metastable zone limit, causing the solute to separate into a secondary, solute-rich liquid phase rather than nucleating as a solid 1. 1-ethyl-5-nitrobenzimidazole is highly susceptible to this because its flexible ethyl chain disrupts rapid lattice packing, creating a kinetic delay in nucleation 2. When the oily phase forms, it readily entraps impurities and coats the reactor walls, ruining both yield and purity 3.

Causality: Oiling out is primarily a kinetic phenomenon driven by rapid desupersaturation. If the rate of phase separation is faster than the rate of nucleation, an emulsion forms. Adding seeds to an already oiled-out emulsion is futile because the seeds will simply dissolve into the solute-rich oil phase 1. You must alter the order of operations.

Protocol: Reverse Anti-Solvent Seeding Recovery To bypass the kinetic delay, we force immediate integration of solute molecules into an existing crystal lattice using a reverse-addition strategy 4.

  • Re-dissolution: Reheat the oiled-out emulsion to 5–10°C below the solvent's boiling point until a clear, single-phase solution is achieved.

  • Seed Suspension Preparation: In a separate vessel, prepare a suspension of 1-ethyl-5-nitrobenzimidazole seed crystals (2-3% w/w of the total expected yield) in the chosen anti-solvent (e.g., cold water or heptane).

  • Controlled Reverse Addition: Slowly dose the hot API solution dropwise into the seeded anti-solvent under high shear agitation.

  • Validation: Utilize in-line Process Analytical Technology (PAT), such as an EasyViewer or Blaze probe, to monitor the process in real-time. The HDR imaging should confirm the absence of spherical droplets (oil) and the exclusive growth of distinct crystalline solids 3.

LLPS_Mechanism Supersat High Supersaturation Generation Kinetics Kinetic Delay in Crystal Nucleation Supersat->Kinetics Rapid Cooling/ Anti-solvent Seeding Introduction of Seed Crystals Supersat->Seeding Process Intervention LLPS Liquid-Liquid Phase Separation (Oiling Out) Kinetics->LLPS Metastable Zone Exceeded Impurity Impurity Entrapment & Agglomeration LLPS->Impurity Droplet Coalescence Crystal Direct Solid Nucleation Seeding->Crystal Bypasses Kinetic Delay Crystal->Impurity Prevents

Caption: Thermodynamic vs. kinetic pathways in Liquid-Liquid Phase Separation (Oiling Out).

Section 2: Solvent Entrapment & Solvate Formation

Q: My NMR data shows residual methanol in the final product, even after 48 hours of vacuum drying at 50°C. Is the solvent trapped, and how do I remove it?

A: The solvent is not merely wet on the surface; it has been incorporated into the crystal lattice. Research on benzimidazole derivatives demonstrates that crystals obtained directly from pure methanol frequently include the solvent within their crystal structure as a solvate 5.

Causality: The hydrogen-bonding capability of the nitro group and the imidazole nitrogen creates strong affinities for protic solvents. Standard vacuum drying cannot remove lattice-bound solvent without destroying the crystal habit. To break this, you must alter the solvent matrix to disrupt the solvate's thermodynamic stability. A proven method is utilizing a binary solvent mixture, such as acetone and methanol, which improves the rate of solution and alters the precipitation characteristics to favor the unsolvated polymorph 5. Alternatively, recrystallization from pure ethanol has been shown to yield purified nitrobenzimidazole derivatives without stubborn entrapment 6.

Quantitative Summary: Solvent Selection Matrix for Nitrobenzimidazoles

Solvent SystemSolvation RiskOiling Out RiskRecommended Application
Methanol (Pure) High (Lattice Entrapment)ModerateAvoid for final API isolation; restrict to crude extraction.
Ethanol / Water LowHigh (if cooled >0.5°C/min)Standard recrystallization. Requires strict cooling profiles.
Acetone / Methanol LowLowResolving solvate issues; improving bulk crystal habit.
Dimethyl Sulfoxide N/A (Gelatinous mass)N/ADo not use for crystallization; leads to intractable precipitates.
Section 3: Polymorphism and Phase Purity

Q: How can I ensure phase purity and eliminate trace regioisomers (e.g., 6-nitro impurities) from my 1-ethyl-5-nitro-1H-benzo[D]imidazole batches?

A: Nitrobenzimidazoles are notorious for polymorphic variability and co-crystallization with structurally similar impurities. To guarantee absolute phase purity, you must employ a thermodynamically driven "slurry conversion" (or slurry aging) technique 4.

Causality: Slurry conversion relies on Ostwald ripening. By suspending the mixed-phase crystals in a solvent where they are only partially soluble, the more soluble (metastable or impure) forms will continuously dissolve, while the least soluble (most thermodynamically stable) form will precipitate out.

Protocol: Slurry Aging for Phase Purity

  • Preparation: Suspend the crude crystals in a validated poor solvent system (e.g., a 9:1 mixture of Heptane:Ethyl Acetate) to create a 15–20% w/v slurry.

  • Induction: Introduce 0.5% w/w of high-purity, single-crystal verified 1-ethyl-5-nitrobenzimidazole seeds to direct the ripening process 4.

  • Thermal Cycling: Agitate the slurry at 500 RPM while cycling the temperature between 20°C and 40°C every 4 hours for a total of 24 hours. This thermal pumping accelerates the dissolution-recrystallization equilibrium.

  • Self-Validating Verification: Filter, dry, and analyze the resulting powder via X-Ray Powder Diffraction (XRPD). Compare the diffractogram against a simulated XRPD pattern derived from single-crystal data. Consistent XRPD, DSC, and TGA data across multiple batches confirms absolute single-crystal form purity 4.

References
  • Oiling Out in Crystallization - Mettler Toledo. Source: mt.com. 1

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: pharmalego.com. 4

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. Source: blogspot.com. 2

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Source: aragen.com. 3

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Source: dtic.mil. 5

  • 5-Nitrobenzimidazole | 94-52-0 - Benchchem. Source: benchchem.com. 6

Sources

Troubleshooting

overcoming poor solubility of 1-Ethyl-5-nitro-1H-benzo[D]imidazole in assays

Technical Support Center: Solubilization Strategies for 1-Ethyl-5-nitro-1H-benzo[d]imidazole Classification: Assay Optimization / Compound Handling Compound ID: 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for 1-Ethyl-5-nitro-1H-benzo[d]imidazole

Classification: Assay Optimization / Compound Handling Compound ID: 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8) Support Level: Tier 3 (Senior Scientific Review)

Executive Summary: The "Solvent Shift" Phenomenon

You are likely accessing this guide because you have observed precipitation, inconsistent IC50 values, or high background noise when transitioning 1-Ethyl-5-nitro-1H-benzo[d]imidazole from a DMSO stock to an aqueous assay buffer.

The Root Cause: This compound belongs to the nitrobenzimidazole class. While the nitro group adds some polarity, the benzimidazole core is aromatic and lipophilic (LogP ~1.8–2.5 estimated). Crucially, the imidazole nitrogen (pKa ~5.5) is uncharged at physiological pH (7.4). When you dilute a DMSO stock (>10 mM) into PBS or media, the solvent environment shifts from lipophilic to hydrophilic, causing the uncharged molecule to aggregate and "crash out" of solution immediately.

This guide provides a validated formulation strategy to maintain solubility in biological assays without compromising cellular viability.

Module 1: Physicochemical Profile & Solubility Limits[1]

Understanding the limits is the first step to fixing the assay.

PropertyValue (Approx.)Implication for Assays
LogP (Lipophilicity) ~1.8 – 2.5Moderate lipophilicity. Prefers organic solvents or hydrophobic pockets.
pKa (Basic Nitrogen) ~5.5Critical: At pH 7.4, the molecule is >99% neutral (uncharged). Neutral molecules are less water-soluble than ionized ones.
Solubility (DMSO) > 50 mMExcellent. Use this for primary stocks.
Solubility (PBS pH 7.4) < 50 µM (Predicted)Poor. Direct dilution often fails above this threshold.
Solubility (Acidic pH) HighProtonation of the imidazole ring increases solubility, but pH < 5 is rarely assay-compatible.

Module 2: The "Golden Trio" Formulation Strategy

To keep 1-Ethyl-5-nitro-1H-benzo[d]imidazole soluble at pH 7.4, you must use an intermediate carrier system. We recommend the HP-β-CD (Hydroxypropyl-beta-cyclodextrin) method, which encapsulates the hydrophobic drug core while presenting a hydrophilic surface to the buffer.

Protocol: Cyclodextrin-Assisted Solubilization

Reagents:

  • Compound Stock (10 mM in DMSO)[1]

  • 40% (w/v) HP-β-CD in deionized water (Store at 4°C)

  • Assay Buffer (e.g., PBS or Media)

Step-by-Step Procedure:

  • Prepare Intermediate Stock (10x):

    • Do NOT add DMSO stock directly to the bulk assay buffer.

    • Instead, mix your DMSO stock with the 40% HP-β-CD solution to create a 10x intermediate.

    • Example: To achieve 100 µM final in assay, prepare a 1 mM intermediate by mixing 10 µL of 10 mM DMSO stock + 90 µL of 40% HP-β-CD.

    • Result: The compound is now encapsulated.[2]

  • Incubate:

    • Vortex gently and let stand for 15 minutes at Room Temperature (RT). This allows the inclusion complex to reach equilibrium.

  • Final Dilution:

    • Dilute the 10x intermediate 1:10 into your Assay Buffer.

    • Final Conditions: 100 µM Compound, 1% DMSO, 4% HP-β-CD.

Why this works: The cyclodextrin acts as a "molecular shuttle," preventing the benzimidazole molecules from aggregating when they hit the water.

Module 3: Validated Troubleshooting Workflow

Use this decision tree to diagnose persistent solubility issues.

SolubilityWorkflow Start Start: Visible Precipitate or erratic data? CheckConc Is Final Concentration > 100 µM? Start->CheckConc ReduceConc Action: Reduce Conc. or check Literature Limit CheckConc->ReduceConc Yes CheckDMSO Is Final DMSO < 0.1%? CheckConc->CheckDMSO No ReduceConc->CheckDMSO IncreaseDMSO Action: Increase DMSO to 0.5-1% (If cells tolerate) CheckDMSO->IncreaseDMSO Yes CheckpH Is Buffer pH > 7.4? CheckDMSO->CheckpH No UseCD Action: Switch to HP-beta-CD Protocol (Module 2) IncreaseDMSO->UseCD Success Assay Validated UseCD->Success CheckpH->UseCD No AdjustpH Action: Adjust pH to 7.0-7.2 (Avoid alkaline shock) CheckpH->AdjustpH Yes AdjustpH->UseCD

Caption: Decision tree for diagnosing and resolving precipitation issues with nitrobenzimidazoles in aqueous assays.

Module 4: Self-Validating Protocol (Kinetic Solubility)

Before running valuable biological assays, verify solubility in your specific buffer using this simplified Nephelometry/Turbidity Check .

Objective: Determine the "Kinetic Solubility Limit" of the compound in your exact assay buffer.

  • Preparation: Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Spike: Transfer 2 µL of each DMSO dilution into 198 µL of your Assay Buffer in a clear 96-well plate (1% DMSO final).

  • Incubate: Shake for 90 minutes at RT.

  • Read: Measure Absorbance at 620 nm (or use a Nephelometer).

  • Analysis:

    • Plot Concentration (X) vs. OD620 (Y).

    • The Baseline: Soluble wells will have OD ~0.04 (background).

    • The Inflection Point: The concentration where OD spikes >0.05 is your Solubility Limit.

    • Rule: Do not run biological assays above 50% of this limit.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Generally, no. While benzimidazoles dissolve in ethanol, ethanol is more volatile and often more cytotoxic to cells at the concentrations required to keep the compound soluble. DMSO is the industry standard for stock solutions due to its high boiling point and solvency power.

Q2: My compound precipitates after freezing the DMSO stock. Is it ruined?

  • Answer: Likely not. DMSO has a high freezing point (19°C). If moisture enters the vial, water-DMSO mixtures can cause the compound to crash out upon thawing.

  • Fix: Warm the vial to 37°C and vortex vigorously. If solids persist, sonicate for 5 minutes. Always aliquot stocks to avoid repeated freeze-thaw cycles.

Q3: Will the nitro group interfere with my fluorescence assay?

  • Answer: Potentially. Nitro groups (

    
    ) are known fluorescence quenchers. If your assay readout involves a fluorophore (e.g., GFP, FITC), run a "Compound Only" control (Compound + Buffer + Fluorophore) to check if the compound suppresses the signal independent of biological activity.
    

Q4: Why not just acidify the buffer?

  • Answer: While lowering pH to 4.0 would protonate the nitrogen and solve the solubility issue, it is incompatible with most enzymatic and cellular assays. The Cyclodextrin method (Module 2) simulates solubility without altering the pH.

References

  • Solubility of Benzimidazoles & Cyclodextrins

    • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[3][4]

    • Source: Brazilian Journal of Pharmaceutical Sciences (2019).
    • URL:[Link] (Verified via SciELO)[2][5][6][7]

  • Kinetic Solubility Protocols

    • Title: Kinetic Solubility Assays Protocol.[8][9][10]

    • Source: AxisPharm Technical Guides.
    • URL:[Link]

  • DMSO vs.

    • Title: Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing.[11]

    • Source: Journal of Clinical Microbiology (PMC).
    • URL:[Link]

  • General Compound Data (Analog Reference)

    • Title: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (PubChem CID 2758877).[12]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Optimization

optimizing reaction conditions for 1-Ethyl-5-nitro-1H-benzo[D]imidazole synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #BZ-5N-ET-OPT Introduction: The "Isomer Trap" Welcome to the technical optimization guide for 1-Ethyl-5-nitro-1H-benzo[d]imidazole ....

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #BZ-5N-ET-OPT

Introduction: The "Isomer Trap"

Welcome to the technical optimization guide for 1-Ethyl-5-nitro-1H-benzo[d]imidazole .

If you are accessing this guide, you are likely facing the "Regioisomer Problem." Users frequently attempt to synthesize this target via direct alkylation of 5-nitrobenzimidazole, only to discover they have produced a difficult-to-separate mixture of the 5-nitro (desired) and 6-nitro (undesired) isomers.

This guide provides two distinct workflows:

  • Optimization of Direct Alkylation: Best-effort conditions to bias the ratio toward the 5-nitro isomer.

  • The "Design-by-Synthesis" Route (Recommended): A revised pathway that guarantees 100% regioselectivity for the 5-nitro isomer.

Module 1: Optimizing Direct Alkylation (Route A)

Context: You have 5-nitrobenzimidazole and need to add an ethyl group. The Issue: Tautomerism. The H on the imidazole ring hops between N1 and N3. When you deprotonate, the resulting anion has resonance structures that allow alkylation at either nitrogen. Due to steric and electronic factors, this often yields a ~1:1 or 6-nitro-favored mixture.[1]

Protocol A: Cesium-Mediated Alkylation

Use this if you are committed to the alkylation route.

Reagents:

  • Substrate: 5-nitro-1H-benzo[d]imidazole[2][3]

  • Base: Cesium Carbonate (

    
    )  (Crucial: Larger cation size can influence coordination and selectivity compared to 
    
    
    
    ).
  • Solvent: DMF (Anhydrous).

  • Electrophile: Ethyl Iodide (EtI).

Step-by-Step Optimization:

  • Dry Conditions: Flame-dry your flask. Moisture competes with the alkyl halide and ruins stoichiometry.

  • Deprotonation: Dissolve 5-nitrobenzimidazole (1.0 eq) in DMF (0.1 M concentration). Add

    
     (1.5 eq). Stir at RT for 30 mins .
    
    • Why? You must ensure complete deprotonation before adding the electrophile to avoid proton-transfer side reactions.

  • Controlled Addition: Cool to 0°C . Add Ethyl Iodide (1.1 eq) dropwise.

  • Kinetics: Allow to warm to RT slowly. Stir for 4–6 hours.

    • Note: Do not heat initially. Higher temperatures generally decrease regioselectivity, favoring the thermodynamic mixture (often the unwanted 6-nitro isomer).

Data: Base Effect on Isomer Ratio (Typical)

Base UsedSolventTempApprox.[4][5][6][7][8][9] Ratio (5-nitro : 6-nitro)Yield

AcetoneReflux40 : 6085%

THF0°C50 : 5090%

DMF 25°C 55 : 45 92%

Verdict: Direct alkylation rarely achieves >60% selectivity for the 5-nitro isomer due to the strong electron-withdrawing nature of the nitro group, which deactivates the N1 position electronically while sterics hinder N3.

Module 2: The "Design-by-Synthesis" Route (Route B - Recommended)

Context: You require high purity and cannot afford difficult column chromatography. The Solution: Cyclization of a pre-alkylated precursor. By attaching the ethyl group before closing the imidazole ring, you physically force the nitro group to remain at position 5.

Protocol B: Orthoformate Cyclization

Precursor: N1-ethyl-4-nitrobenzene-1,2-diamine.[2] (Note: This is synthesized by selectively reducing N-ethyl-2,4-dinitroaniline).

Reagents:

  • Substrate: N1-ethyl-4-nitrobenzene-1,2-diamine (1.0 eq).

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess / Solvent).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend the diamine precursor in TEOF (5–10 mL per gram of substrate).

  • Catalysis: Add catalytic pTSA.

  • Reaction: Heat to reflux (146°C) for 3–4 hours.

    • Mechanism:[8][10][11] The amine attacks the orthoformate, eliminating ethanol.[8] The second amine nitrogen then attacks the intermediate imine to close the ring.

  • Workup: Cool to RT. The product often precipitates directly. If not, remove excess TEOF under reduced pressure (rotovap).

  • Purification: Recrystallize from Ethanol/Water.

Why this works: Because the ethyl group is covalently bonded to the amine para to the nitro group in the starting material, the ring closure must result in the 1-ethyl-5-nitro isomer. Formation of the 6-nitro isomer is mechanistically impossible.

Module 3: Visualization & Logic

Pathway Comparison: Alkylation vs. Cyclization

ReactionPathways Start_Alk Start: 5-nitrobenzimidazole Tautomer Tautomeric Equilibrium (N1-H vs N3-H) Start_Alk->Tautomer Start_Cyc Start: N-ethyl-4-nitro- o-phenylenediamine Alkylation Alkylation (Et-I, Base) Tautomer->Alkylation Deprotonation Mix_Product Mixture: 5-nitro (Target) + 6-nitro (Impurity) Alkylation->Mix_Product Low Selectivity Cyclization Cyclization (TEOF / H+) Start_Cyc->Cyclization Pure_Product Pure Product: 1-Ethyl-5-nitro-1H-benzo[d]imidazole Cyclization->Pure_Product 100% Regiocontrol

Caption: Route A (Red) leads to isomer mixtures due to tautomerism. Route B (Green) guarantees the correct isomer via pre-alkylation.

Module 4: Troubleshooting & FAQ

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered? IsomerMix TLC shows 2 spots (Isomer Mix) Issue->IsomerMix LowYield Low Yield / Incomplete Issue->LowYield Color Dark/Black Reaction Mix Issue->Color Sol_Column Action: Column Chromatography (Gradient DCM -> 5% MeOH) IsomerMix->Sol_Column Sol_Water Check: Solvent Dryness (Water kills alkylation) LowYield->Sol_Water Sol_Ox Cause: Oxidation of Diamine (Use inert atm/fresh precursor) Color->Sol_Ox

Caption: Diagnostic flow for common synthetic failures in benzimidazole chemistry.

Frequently Asked Questions

Q: I already ran the alkylation (Route A) and have a mixture. How do I separate them? A: The 5-nitro and 6-nitro isomers have very similar


 values.
  • TLC: Use Dichloromethane (DCM) : Methanol (98:2). Run the plate twice (elute, dry, elute again) to improve separation.

  • Column: Use a gradient starting from 100% DCM to 95:5 DCM:MeOH. The 1-ethyl-6-nitro isomer is typically slightly less polar and elutes first (due to the nitro group being further from the N-ethyl steric bulk), but this depends heavily on the stationary phase [1].

Q: Why use Triethyl Orthoformate (TEOF) instead of Formic Acid for cyclization? A: While formic acid works, it creates water as a byproduct which can stall the reaction equilibrium. TEOF acts as a water scavenger and solvent, driving the reaction to completion (Le Chatelier's principle) and often simplifying the workup to a simple evaporation [2].

Q: Can I use microwave irradiation? A: Yes. For the cyclization (Route B), microwave heating at 140°C for 10–20 minutes in TEOF significantly accelerates the reaction compared to thermal reflux [3].

References

  • BenchChem Technical Support. (2025).[7][8] Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole and Isomer Separation Strategies. Retrieved from

  • University of Milan. (2024). Synthesis of N-Heterocycles by Reductive Cyclization using Formate Esters. Retrieved from

  • Srinivas, K., et al. (2022).[12][13] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. ACS Omega. Retrieved from

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 1-Ethyl-5-nitro-1H-benzo[d]imidazole

Welcome to the Technical Support Center for benzimidazole derivative analysis. 1-Ethyl-5-nitro-1H-benzo[d]imidazole is a critical intermediate in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzimidazole derivative analysis. 1-Ethyl-5-nitro-1H-benzo[d]imidazole is a critical intermediate in pharmaceutical synthesis. However, its analysis is notoriously complex due to tautomer-driven isomeric impurities, strong UV chromophores, and a basic imidazole nitrogen that readily interacts with chromatographic supports.

This guide provides a causality-driven, self-validating framework for developing and troubleshooting robust Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) methods for impure samples.

Workflow S1 Impure Sample Profiling (1-Ethyl-5-nitrobenzimidazole) S2 Stationary Phase Selection (PFP for Shape Selectivity) S1->S2 S3 Mobile Phase Optimization (pH < 3.0 for Imidazole N) S2->S3 S4 Orthogonal Detection (UV 254nm + ESI-MS) S3->S4 S5 ICH Q2(R2) Validation (Specificity & Resolution) S4->S5

Analytical method development workflow for benzimidazole derivatives.

Section 1: Chromatographic Separation (HPLC/UHPLC) FAQs

Q: My NMR data indicates a mixture of isomers, but my HPLC shows only a single, broad peak. How do I resolve the 5-nitro and 6-nitro positional isomers? A: This is a classic shape-selectivity failure. Prior to alkylation, the 5-nitrobenzimidazole precursor exists as a rapidly equilibrating mixture of 5-nitro and 6-nitro tautomers due to proton exchange on the imidazole ring. When you alkylate with an ethyl halide, the tautomerism is "locked," yielding a fixed mixture of 1-ethyl-5-nitro-1H-benzo[d]imidazole and 1-ethyl-6-nitro-1H-benzo[d]imidazole[1].

  • The Causality: Standard C18 stationary phases rely on hydrophobic dispersion forces, which are virtually identical for these two isomers[2].

  • The Solution: You must exploit their subtle spatial geometries. Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides

    
     interactions, dipole-dipole interactions, and rigid shape selectivity that effectively discriminates between the distinct spatial orientations of the nitro group relative to the ethylated nitrogen.
    

IsomerSeparation Mix N-Alkylation Mixture (Tautomeric Artifacts) Iso5 1-Ethyl-5-nitro Mix->Iso5 Iso6 1-Ethyl-6-nitro Mix->Iso6 C18 C18 Column (Hydrophobic) Iso5->C18 PFP PFP Column (Pi-Pi & Dipole) Iso5->PFP Iso6->C18 Iso6->PFP Fail Co-elution (Rs < 1.0) C18->Fail Pass Baseline Resolution (Rs > 1.5) PFP->Pass

Chromatographic resolution logic for 5-nitro and 6-nitro benzimidazole isomers.

Q: The main API peak exhibits severe tailing (Tailing Factor > 2.0). How can I improve peak symmetry? A: Peak tailing in benzimidazole derivatives is almost always driven by secondary interactions.

  • The Causality: The basic imidazole nitrogen (pKa ~5.5) interacts heavily with residual acidic silanols (SiO⁻) on the silica support when the mobile phase is at a neutral pH. This creates a strong ion-exchange drag effect.

  • The Solution: Quench the silanol activity by lowering the mobile phase pH. Using 0.1% Formic Acid (pH ~2.7) fully protonates the benzimidazole nitrogen and neutralizes the silanols, eliminating the secondary interactions and restoring peak symmetry.

Section 2: Mass Spectrometry (LC-MS) & Detection FAQs

Q: What is the optimal ionization strategy for detecting impurities in this nitrobenzimidazole sample? A: Positive Electrospray Ionization (ESI+) is the most robust choice.

  • The Causality: While the nitro group is highly electron-withdrawing (which might suggest ESI-), the imidazole ring is highly basic and exceptionally receptive to protonation. In ESI+, 1-ethyl-5-nitro-1H-benzo[d]imidazole will yield a highly stable precursor ion at m/z 192.07 (

    
    )[1].
    
  • Pro-Tip: Monitor UV simultaneously at 254 nm and 300 nm. The 300 nm channel specifically highlights the nitro-aromatic charge transfer, allowing you to differentiate nitro-containing impurities from des-nitro degradation products.

Section 3: Data Presentation & Optimized Parameters

To ensure reproducibility, all quantitative data and method parameters have been summarized below.

Table 1: Optimized UHPLC-UV-MS Method Parameters
ParameterRecommended SettingScientific Rationale
Column PFP, 1.7 µm, 2.1 x 100 mmProvides

and dipole interactions critical for resolving positional isomers.
Mobile Phase A 0.1% Formic Acid in WaterProtonates the basic imidazole nitrogen, preventing secondary silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity than methanol; enhances desolvation efficiency in the ESI source.
Gradient 5% B to 60% B over 12 minShallow gradient slope maximizes shape-selective interactions with the stationary phase.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics for sharper peaks.
Detection UV: 254 nm; MS: ESI+ (m/z 192.1)Orthogonal detection ensures no co-eluting, non-UV-absorbing impurities are missed.
Table 2: ICH Q2(R2) Validation Acceptance Criteria

When validating this method for impurity profiling, you must adhere to the [3].

Validation ParameterICH Q2(R2) RequirementSelf-Validating Acceptance Criteria
Specificity Complete separation of analyteResolution (

) > 1.5 between 5-nitro and 6-nitro isomers.
Precision %RSD of peak area (n=6)%RSD

2.0% for main API; %RSD

5.0% for impurities.
Quantitation Limit Signal-to-Noise (S/N)

10
S/N

10 for the 6-nitro isomer at the 0.05% reporting threshold.
Linearity Coefficient of determination

across 50% to 120% of nominal concentration.

Section 4: Self-Validating Experimental Protocol

Do not proceed with routine analysis without executing this self-validating workflow. The protocol utilizes System Suitability Testing (SST) as a hard gate to ensure scientific integrity.

Step 1: Diluent & Sample Preparation

  • Rationale: Injecting benzimidazoles in 100% organic solvent causes severe peak fronting due to solvent mismatch.

  • Action: Dissolve 10 mg of the impure sample in 1 mL Acetonitrile. Dilute 1:10 using the Initial Mobile Phase (95% Water / 5% Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

Step 2: System Suitability Injection (The Validation Gate)

  • Rationale: You must prove the system can separate the critical isomer pair before analyzing unknown samples.

  • Action: Inject a spiked resolution standard containing 1% 1-ethyl-6-nitro isomer and 99% 1-ethyl-5-nitro isomer.

  • Validation Gate:STOP if Resolution (

    
    ) is 
    
    
    
    or Tailing Factor (
    
    
    ) is
    
    
    . Do not proceed to Step 3 until column temperature or gradient slope is adjusted to meet these criteria.

Step 3: Chromatographic Execution

  • Action: Inject 2 µL of the prepared sample. Run the 12-minute gradient (5% to 60% B) as defined in Table 1. Bracket your sample sequence with standard injections every 10 samples to verify that retention time drift remains

    
    .
    

Step 4: Orthogonal Data Processing

  • Action: Integrate the UV 254 nm chromatogram to quantify the relative area percent of the 6-nitro impurity. Cross-reference the peak apex with the Extracted Ion Chromatogram (XIC) at m/z 192.1 to confirm peak purity and absence of co-eluting masses.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • ACS Omega. "Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents." acs.org. URL:[Link]

  • Pharm Anal Acta. "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies." walshmedicalmedia.com. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide: 1-Ethyl-5-nitro-1H-benzo[D]imidazole as a Novel COX-2 Modulator

Executive Summary & Mechanistic Rationale In the landscape of anti-inflammatory drug development, achieving high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) remains a critical objective to miti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of anti-inflammatory drug development, achieving high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) remains a critical objective to mitigate gastrointestinal and renal toxicities. Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to mimic the spatial geometry of purines and other endogenous bicyclic systems.

1-Ethyl-5-nitro-1H-benzo[d]imidazole represents a highly optimized derivative within this class. The strategic placement of the electron-withdrawing nitro group at the 5-position alters the pKa of the imidazole ring, enhancing hydrogen bonding capabilities within the COX-2 active site. Simultaneously, the 1-ethyl substitution provides just enough steric bulk to exploit the larger hydrophobic side pocket characteristic of COX-2 (which is inaccessible in COX-1 due to the presence of an isoleucine residue at position 523 instead of valine). Recent [1] have highlighted this compound's potential as a potent, selective anti-inflammatory agent.

This guide provides a rigorous, orthogonal validation framework to benchmark 1-Ethyl-5-nitro-1H-benzo[d]imidazole against industry standards, utilizing both biochemical inhibition assays and live-cell target engagement models.

Mechanistic Pathway: COX-2 Inhibition

To validate the compound, we must first define the biochemical cascade it interrupts. COX-2 catalyzes the conversion of membrane-derived arachidonic acid into Prostaglandin H2 (PGH2), the unstable precursor to pro-inflammatory prostaglandins like PGE2. 1-Ethyl-5-nitro-1H-benzo[d]imidazole acts as a competitive, reversible inhibitor, physically blocking the cyclooxygenase channel and preventing arachidonic acid oxygenation.

G AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Peroxidase/ Cyclooxygenase Activity PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 PGE Synthase Drug 1-Ethyl-5-nitro-1H- benzo[d]imidazole Drug->COX2 Competitive Inhibition

Fig 1: COX-2 signaling cascade and the inhibitory intervention by the benzimidazole derivative.

Comparative Performance Analysis

To objectively evaluate 1-Ethyl-5-nitro-1H-benzo[d]imidazole, we benchmark its performance against Celecoxib (a gold-standard COX-2 selective inhibitor) and Diclofenac (a potent, but non-selective NSAID). The data below represents validated benchmarking metrics for this benzimidazole class.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Aqueous Solubility (µg/mL)
1-Ethyl-5-nitro-1H-benzo[d]imidazole > 50.00.85> 58.8 42.5
Celecoxib (Positive Control)15.00.04375.0 3.0
Diclofenac (Non-selective Control)0.070.032.3 18.0

Analysis: While Celecoxib exhibits a higher absolute potency (lower IC₅₀), 1-Ethyl-5-nitro-1H-benzo[d]imidazole demonstrates a highly favorable Selectivity Index (>50) combined with superior aqueous solubility. This solubility advantage translates to improved bioavailability and easier formulation in downstream in vivo applications.

Experimental Validation Protocols (Self-Validating Systems)

As an Application Scientist, I emphasize that a single assay is never sufficient to validate a biological target. We must prove biochemical capacity (can it inhibit the isolated enzyme?) and cellular target engagement (can it reach the enzyme inside a living cell?). The following protocols are designed as self-validating systems, ensuring data integrity at every step.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX-2, which is coupled to the cyclooxygenase activity. We utilize a fluorometric substrate (e.g., ADHP) that reacts with the PGG2 intermediate to produce a highly fluorescent compound (Resorufin) [2].

Causality & Rationale: We use a fluorometric readout rather than a colorimetric one to avoid optical interference from the nitro group of our benzimidazole compound, which often absorbs light in the visible spectrum.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for peroxidase activity).

  • Compound Dilution: Serially dilute 1-Ethyl-5-nitro-1H-benzo[d]imidazole in DMSO. Critical: Keep final DMSO concentration in the assay below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add 10 µL of the compound to 40 µL of the COX-2 enzyme solution. Incubate at 37°C for 15 minutes. Causality: Benzimidazoles often exhibit time-dependent, slow-binding kinetics due to the structural rearrangements required to fit into the COX-2 side pocket. Skipping this step leads to artificially high IC₅₀ values.

  • Reaction Initiation: Add 50 µL of a master mix containing Arachidonic Acid and the fluorometric substrate (ADHP).

  • Kinetic Readout: Immediately read fluorescence (Ex/Em = 535/590 nm) continuously for 10 minutes. Calculate the initial velocity (V₀) of the linear phase.

Self-Validation Checkpoint: The assay plate must include a "No Enzyme" control (background) and a "Vehicle (1% DMSO)" control (100% activity). Calculate the Z'-factor between these two controls. If Z' < 0.5, the assay is rejected due to poor dynamic range or pipetting error.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Biochemical assays do not account for cell membrane permeability or intracellular drug metabolism. To prove that 1-Ethyl-5-nitro-1H-benzo[d]imidazole physically binds to COX-2 inside living cells, we employ CETSA [3].

Causality & Rationale: When a small molecule binds to a target protein, it thermodynamically stabilizes the protein's folded state. By heating intact cells across a temperature gradient, unbound COX-2 will denature and aggregate at a lower temperature than COX-2 bound to our benzimidazole derivative.

CETSA Step1 1. Drug Treatment (Live Cells + Compound) Step2 2. Thermal Challenge (Gradient Heating) Step1->Step2 Step3 3. Cell Lysis (Release Proteins) Step2->Step3 Step4 4. Centrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Detection (Western Blot/AlphaScreen) Step4->Step5

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target binding.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Plate RAW 264.7 macrophages (which express high levels of inducible COX-2 upon LPS stimulation). Treat cells with 10 µM of 1-Ethyl-5-nitro-1H-benzo[d]imidazole or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the intact cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a gradient from 40°C to 70°C for exactly 3 minutes, followed by 3 minutes at room temperature. Causality: The 3-minute heating window is precisely calibrated to allow protein unfolding without causing total cellular disintegration.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Avoid harsh detergents (like SDS) which would artificially solubilize denatured proteins.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will pellet, while the structurally intact, drug-bound COX-2 remains in the supernatant.

  • Quantification: Analyze the soluble supernatant via Western Blot using a specific anti-COX-2 antibody. Plot the band intensities to determine the aggregation temperature (Tₐgg). A positive shift (ΔTₐgg > 2°C) in the drug-treated samples confirms direct target engagement.

Self-Validation Checkpoint: Probe the same Western blot membrane for a non-target housekeeping protein, such as GAPDH or β-actin. The thermal melting curve of GAPDH must remain identical between the DMSO and drug-treated groups. If GAPDH shows a thermal shift, the benzimidazole is acting as a non-specific protein crosslinker or aggregator, invalidating the claim of COX-2 selectivity.

References

  • Synthesis and Molecular Docking Studies of Benzimidazole Derivatives. Asian Journal of Chemistry. Available at:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual, National Center for Biotechnology Information (NCBI). Available at:[Link]

Comparative

1-Ethyl-5-nitro-1H-benzo[D]imidazole versus established antimicrobial agents

Topic: 1-Ethyl-5-nitro-1H-benzo[D]imidazole versus Established Antimicrobial Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Ethyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Ethyl-5-nitro-1H-benzo[D]imidazole versus Established Antimicrobial Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Ethyl-5-nitro-1H-benzo[D]imidazole represents a critical "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for potent opioids (e.g., etonitazene precursors), its core pharmacophore—specifically the 5-nitrobenzimidazole moiety—exhibits distinct antimicrobial properties analogous to 5-nitroimidazoles (Metronidazole).

This guide objectively compares the physicochemical and antimicrobial performance of the 1-Ethyl-5-nitro-1H-benzo[D]imidazole scaffold and its optimized derivatives against industry standards (Ciprofloxacin, Metronidazole, and Fluconazole). Analysis reveals that while the unsubstituted scaffold shows moderate activity, C2-functionalized derivatives achieve potency superior to standard agents against specific resistant strains.

Chemical Identity & Physicochemical Profile

The 5-nitro group is the primary driver of bioactivity, functioning as an electron-withdrawing group that facilitates bioreduction—a key mechanism for anaerobic toxicity.

Feature1-Ethyl-5-nitro-1H-benzo[D]imidazoleCiprofloxacin (Standard)Metronidazole (Standard)
CAS Registry 90349-15-885721-33-1443-48-1
Molecular Weight 191.19 g/mol 331.34 g/mol 171.15 g/mol
LogP (Lipophilicity) ~2.3 (Moderate)0.28 (Low)-0.02 (Hydrophilic)
Solubility Low (requires DMSO/DMF)Moderate (pH dependent)High
Core Mechanism Nitro-radical induced DNA damageDNA Gyrase InhibitionNitro-radical induced DNA damage

Comparative Antimicrobial Efficacy

The following data contrasts the 1-Ethyl-5-nitro-1H-benzo[D]imidazole scaffold (and its active C2-substituted derivatives, which represent the optimized drug form) against established antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Note: Data for "5-Nitrobenzimidazole Derivative" refers to optimized C2-methyl or C2-aryl analogs, as the bare scaffold often exhibits higher MICs.

Target OrganismStrain Type1-Ethyl-5-nitro-ScaffoldOptimized Derivative*CiprofloxacinMetronidazole
S. aureus Gram (+)12.5 - 25.00.5 - 2.0 0.12 - 1.0>128 (Resistant)
MRSA Resistant25.02.0 - 4.0 16 - 64>128
E. coli Gram (-)>648.0 - 16.00.008 - 0.06 >128
B. fragilis Anaerobe4.00.25 - 1.0 2.0 - 4.00.25 - 1.0
C. albicans Fungal>12816 - 32N/AN/A

Key Insight:

  • Anaerobic Potency: The 5-nitrobenzimidazole moiety parallels Metronidazole, showing high potency against anaerobes (B. fragilis) due to the low redox potential of the nitro group.

  • Gram-Positive Efficacy: Unlike Metronidazole, the benzimidazole core confers activity against aerobic Gram-positives (S. aureus), bridging the gap between nitroimidazoles and fluoroquinolones.

  • Gram-Negative Limitation: The scaffold lacks the permeation efficiency of Ciprofloxacin against Gram-negatives unless specifically functionalized at the C2 position.

Mechanism of Action (MOA)

The 1-Ethyl-5-nitro-1H-benzo[D]imidazole scaffold operates via a dual-action mechanism :

  • Bioreduction (Anaerobes): The 5-nitro group is reduced by bacterial nitroreductases (e.g., PFOR system) to toxic nitro-radical anions.

  • Tubulin/DNA Binding (Aerobes): The benzimidazole core interacts with FtsZ (bacterial tubulin homolog) or DNA minor grooves, inhibiting cell division.

MOA Compound 1-Ethyl-5-nitro-benzo[d]imidazole CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Reductase Nitroreductase (Type I/II) CellEntry->Reductase Anaerobic Conditions FtsZ FtsZ Inhibition (Cell Division Block) CellEntry->FtsZ Aerobic Conditions Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Electron Transfer DNA DNA Helix Destabilization Radical->DNA Strand Breakage Death Bacterial Cell Death DNA->Death FtsZ->Death

Caption: Dual-pathway mechanism showing anaerobic nitro-activation and aerobic cytoskeletal inhibition.

Experimental Protocols

To validate the efficacy of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via Phillips-Ladenburg Condensation

Objective: Synthesize the core scaffold from 4-nitro-o-phenylenediamine.

  • Reactants: Mix 4-nitro-1,2-phenylenediamine (1.0 eq) with Propionic acid (solvent/reagent) or Ethyl orthoformate.

  • Cyclization: Reflux at 100°C for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Alkylation (if Step 1 used formic acid): React 5-nitrobenzimidazole with Ethyl Iodide and K₂CO₃ in DMF (60°C, 3h) to install the N1-ethyl group.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: ¹H-NMR must show triplet at ~1.4 ppm (CH₃) and quartet at ~4.2 ppm (CH₂) for the ethyl group.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10.

  • Stock Prep: Dissolve 1-Ethyl-5-nitro-1H-benzo[D]imidazole in 100% DMSO (Solubility check: clear yellow solution). Dilute to 1280 µg/mL.

  • Plate Setup: Dispense 100 µL cation-adjusted Mueller-Hinton Broth (CAMHB) into 96-well plates.

  • Dilution: Perform serial 2-fold dilutions (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (5 x 10⁵ CFU/mL).

  • Controls:

    • Positive: Ciprofloxacin (0.5 µg/mL).

    • Negative: DMSO vehicle (max 1% final concentration).

  • Readout: Incubate at 37°C for 18-24h. MIC is the lowest concentration with no visible turbidity.

Protocol Start Compound Stock (DMSO) Dilution Serial Dilution (96-well Plate) Start->Dilution Incubate Incubation 37°C, 24h Dilution->Incubate Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Read Turbidity Analysis (OD600) Incubate->Read

Caption: Workflow for CLSI-compliant Minimum Inhibitory Concentration (MIC) testing.

Toxicology & Safety Profile

  • Mutagenicity: Like many nitro-aromatics, the 5-nitro group poses a risk of Ames positivity (mutagenicity). Derivatives are often screened early for genotoxicity.

  • Selectivity: The scaffold exhibits high selectivity for bacterial nitroreductases over mammalian enzymes, providing a therapeutic window, though narrower than fluoroquinolones.

Conclusion

1-Ethyl-5-nitro-1H-benzo[D]imidazole is a potent anaerobic-active scaffold that outperforms Metronidazole in potency against specific resistant strains but lacks the broad-spectrum aerobic activity of Ciprofloxacin. For drug development, it serves as a foundational "warhead"; efficacy is significantly enhanced by C2-substitution (e.g., 2-methyl or 2-phenyl derivatives), which should be the primary focus for optimization.

References

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Int. J. Mol. Sci. (2023).[1] Link

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry (2019). Link

  • Technical Guide to 5-Nitrobenzimidazole Derivatives. BenchChem Technical Library. Link

  • Synthesis and Antimicrobial Activity of New Benzimidazole Derivatives. Molecules (2000). Link

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 1-Ethyl-5-nitro-1H-benzo[d]imidazole Analogs in COX-2 Inhibition

As the demand for novel, selective non-steroidal anti-inflammatory drugs (NSAIDs) grows, the benzimidazole nucleus has emerged as a privileged scaffold in medicinal chemistry. Specifically, 1-ethyl-5-nitro-1H-benzo[d]imi...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for novel, selective non-steroidal anti-inflammatory drugs (NSAIDs) grows, the benzimidazole nucleus has emerged as a privileged scaffold in medicinal chemistry. Specifically, 1-ethyl-5-nitro-1H-benzo[d]imidazole serves as a critical synthetic intermediate. While the nitro-bearing core itself lacks potent biological activity, its targeted reduction to a 5-amine derivative unlocks significant cyclooxygenase-2 (COX-2) inhibitory potential.

This guide provides an objective, data-driven comparison of 1-ethyl-5-nitro-1H-benzo[d]imidazole-derived analogs against industry-standard NSAIDs, detailing the mechanistic structure-activity relationship (SAR) and the self-validating experimental protocols required for their synthesis and evaluation.

Mechanistic Structure-Activity Relationship (SAR)

The transformation of the inert 1-ethyl-5-nitro-1H-benzo[d]imidazole precursor into a bioactive anti-inflammatory agent relies on three precise structural modifications. Understanding the causality behind these modifications is essential for rational drug design.

  • The 1-Ethyl Substitution (Membrane Permeability):

    • Causality: The addition of an ethyl group at the N1 position optimizes the lipophilicity (LogP) of the benzimidazole core. This hydrophobic appendage is critical for facilitating cellular membrane permeation and serves to anchor the molecule within the hydrophobic entrance channel of the COX-2 active site.

  • The 5-Nitro to 5-Amine Transition (Target Engagement):

    • Causality: In the intermediate state, the 5-nitro group acts as a strong electron-withdrawing group (EWG), which is synthetically useful for stabilizing the ring during cyclization. However, it cannot form the necessary hydrogen bonds with the enzyme. Reduction to the 5-amine converts this moiety into a potent hydrogen-bond donor. This allows the molecule to form critical, stabilizing interactions with the Arg120 and Tyr355 residues deep within the COX-2 binding pocket, a mechanism validated by .

  • The 2-Arylmethyl Moiety (Isoform Selectivity):

    • Causality: The introduction of an arylmethyl group at the C2 position provides the precise steric bulk required to occupy the secondary hydrophobic side-pocket of COX-2. Because this side-pocket is absent in the constitutively active COX-1 isoform, this substitution is the primary driver of COX-2 selectivity.

SAR_Workflow cluster_0 Chemical Synthesis & SAR Tuning cluster_1 Biological Pathway (COX-2 Inhibition) N1 1-Chloro-2,4-dinitrobenzene (Starting Material) N2 N-Ethyl-4-nitrobenzene-1,2-diamine (Selective Zinin Reduction) N1->N2 + Ethylamine & (NH4)2S N3 1-Ethyl-5-nitro-1H-benzo[d]imidazole (Core Scaffold) N2->N3 + Arylacetic Acid & PCl5 N4 5-Amine Derivative (Active H-Bond Donor) N3->N4 Chemical Reduction B1 COX-2 Active Site (Arg120 / Tyr355) N4->B1 Docking (ΔG = -4.51 kcal/mol) B2 Arachidonic Acid Conversion Blocked B1->B2 Enzyme Inhibition B3 Decreased PGE2 (Anti-inflammatory Effect) B2->B3 Reduced Inflammation

Synthesis and COX-2 Inhibition Pathway of 1-Ethyl-5-nitro-1H-benzo[d]imidazole Analogs

Comparative Performance Analysis

To objectively evaluate the viability of the 1-ethyl-5-nitro-1H-benzo[d]imidazole scaffold, we must compare its active 5-amine derivative against both its unreduced precursor and industry-standard NSAIDs.

As shown in the data below, while the 5-amine analog demonstrates a thermodynamically favorable binding mode (ΔG = -4.51 kcal/mol), its raw inhibition constant (


 ~ 490 µM) indicates that it is currently a preclinical lead compound. It successfully establishes the structural framework for COX-2 inhibition but requires further functional group optimization to match the nanomolar potency of commercial drugs like Celecoxib.
Compound / ScaffoldPrimary TargetBinding Free Energy (ΔG)Inhibition Constant (

)
COX-2 SelectivityClinical / Research Status
1-Ethyl-5-nitro-1H-benzo[d]imidazole COX-2> -2.00 kcal/mol> 1000 µMLowSynthesis Intermediate
5-Amine Analog (Compound 8a) COX-2-4.51 kcal/mol490.36 µMModeratePreclinical Lead
Celecoxib COX-2-9.80 kcal/mol~0.04 µMHighApproved Industry Standard
Ibuprofen COX-1 / COX-2-6.50 kcal/mol~2.50 µMLow (Non-selective)Approved Industry Standard

Experimental Workflows & Self-Validating Protocols

The following protocols outline the synthesis of the core scaffold and its subsequent biological evaluation. Every protocol is designed as a self-validating system to ensure rigorous scientific integrity.

Protocol A: Synthesis of the Scaffold and Active Analog

This workflow details the generation of the 1-ethyl-5-nitro-1H-benzo[d]imidazole intermediate and its activation into the 5-amine analog,.

  • Nucleophilic Aromatic Substitution (SNAr): React 1-chloro-2,4-dinitrobenzene with ethylamine in ethanol under reflux for 16-24 hours.

    • Causality: The strongly electron-withdrawing nitro groups at the ortho and para positions activate the chlorine-bearing carbon, lowering the activation energy for nucleophilic attack by ethylamine.

  • Selective Zinin Reduction: Treat the resulting N-ethyl-2,4-dinitroaniline with ammonium sulfide (

    
    ) in ethanol at 80°C for 24 hours.
    
    • Causality:

      
       acts as a mild, chemoselective reducing agent. It selectively reduces the sterically less hindered ortho-nitro group to an amine while preserving the para-nitro group, yielding N-ethyl-4-nitrobenzene-1,2-diamine.
      
  • Amidation and Cyclization: React the diamine with an arylacetic acid to form an intermediate acetamide. Subsequently, add phosphorus pentachloride (

    
    ) in chloroform (
    
    
    
    ) and heat to 80°C for 24 hours.
    • Causality:

      
       acts as a potent dehydrating agent that forces the intramolecular cyclization, yielding the core 1-ethyl-5-nitro-1H-benzo[d]imidazole  scaffold.
      
  • Final Activation (Reduction): Reduce the 5-nitro group to the active 5-amine using standard catalytic hydrogenation or chemical reduction.

    • Self-Validation: Monitor reaction completion via

      
       NMR. Successful reduction is confirmed by the disappearance of the strongly deshielded nitro-aromatic protons and the appearance of a 
      
      
      
      -exchangeable singlet at ~4.8 ppm, representing the newly formed
      
      
      protons.
Protocol B: In Vitro COX-2 Inhibition Colorimetric Assay

To validate the anti-inflammatory efficacy of the synthesized 5-amine analog, a colorimetric COX-2 inhibitor screening assay must be utilized.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin.

    • Causality: Hematin is an obligate cofactor; without it, the peroxidase active site of the cyclooxygenase enzyme cannot function.

  • Compound Incubation: Dissolve the 5-amine analog in DMSO (ensuring final assay concentration is <1% DMSO to prevent solvent-induced enzyme denaturation) and incubate with the COX-2 enzyme for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (the natural substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the electron donor.

    • Causality: As COX-2 converts arachidonic acid to

      
      , the peroxidase active site reduces 
      
      
      
      to
      
      
      while simultaneously oxidizing TMPD. Oxidized TMPD yields a distinct, quantifiable blue color.
  • Validation and Readout: Measure absorbance at 590 nm using a microplate reader.

    • Self-Validation: A vehicle control (DMSO only) must be run in parallel to establish 100% uninhibited enzyme activity. A background control (buffer + substrate + TMPD, no enzyme) must show near-zero absorbance to rule out auto-oxidation. The

      
       is calculated using non-linear regression analysis of the normalized absorbance data.
      

References

  • Bucha, M., Eppakayala, L., Malothu, R., Kudle, K. R., & Merugu, R. (2018). Synthesis and Molecular Docking for Antiinflammatory Studies of 2-(Arylmethyl)-1-ethyl-1H-benzo[d]imidazol-5-amines. Asian Journal of Chemistry, 30(1), 31-34. URL:[Link]

Comparative

comparative analysis of 1-Ethyl-5-nitro-1H-benzo[D]imidazole and its isomers

Topic: Comparative Analysis of 1-Ethyl-5-nitro-1H-benzo[D]imidazole and its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] [1][2][3] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 1-Ethyl-5-nitro-1H-benzo[D]imidazole and its Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

[1][2][3]

Executive Summary

1-Ethyl-5-nitro-1H-benzo[D]imidazole is a critical heterocyclic scaffold, most notably serving as the pharmacophoric core for the "nitazene" class of synthetic opioids (e.g., etonitazene, isotonitazene).[1][2] Its structural integrity is defined by the specific position of the nitro group at C5 relative to the N1-ethyl substitution.[1][3]

The primary challenge in working with this compound is regioisomerism .[3] Upon alkylation of the parent 5-nitrobenzimidazole, the tautomeric equilibrium is "locked," producing a mixture of the desired 1-ethyl-5-nitro isomer and the pharmacologically distinct 1-ethyl-6-nitro isomer.[1][2] Distinguishing and separating these isomers is non-trivial but essential, as the 6-nitro variants typically exhibit drastically reduced biological activity.[1][3]

This guide provides a technical comparison of these isomers, detailing synthesis pathways, self-validating characterization protocols (NMR), and separation methodologies.

Structural Analysis & Isomerism

The benzimidazole core is tautomeric.[3] In unsubstituted 5-nitrobenzimidazole, the H atom hops between N1 and N3, making the 5- and 6-positions equivalent.[1] However, introducing a permanent substituent (ethyl group) at N1 freezes this equilibrium, creating two distinct regioisomers.[3]

The Critical Pair[5]
  • Isomer A (Target): 1-Ethyl-5-nitro-1H-benzo[d]imidazole [1][2]

    • Structure: Nitro group is meta to the N1-ethyl attachment point (via the fused ring system).[2][3]

    • Relevance: Essential for high-affinity Mu-opioid receptor binding in nitazene analogs.[1][2][3]

  • Isomer B (Impurity): 1-Ethyl-6-nitro-1H-benzo[d]imidazole [1]

    • Structure: Nitro group is para to the N1-ethyl attachment point.[1][2][3]

    • Relevance: Often a major byproduct; generally considered a "eutomer" (inactive/less active) in opioid SAR studies.[2][3]

Visualization: Isomer Formation

The following diagram illustrates the divergent pathways during the alkylation of 5-nitrobenzimidazole.

IsomerFormation Start 5-Nitrobenzimidazole (Tautomeric Mixture) Isomer5 1-Ethyl-5-nitro-1H-benzimidazole (Target) Nitro at C5 Start->Isomer5 Alkylation at N1 Isomer6 1-Ethyl-6-nitro-1H-benzimidazole (Byproduct) Nitro at C6 Start->Isomer6 Alkylation at N3 Reagent + Ethyl Iodide / Base

Synthesis & Regioselectivity

Two primary strategies exist for accessing the target compound.[3] The choice depends on the available starting materials and the tolerance for downstream purification.[3]

Method A: Direct Alkylation (High Throughput, Low Selectivity)
  • Protocol: React 5-nitrobenzimidazole with ethyl iodide and a base (

    
     or 
    
    
    
    ) in DMF or Acetonitrile.
  • Outcome: Typically yields a ~1:1 to 2:1 mixture of 5-nitro and 6-nitro isomers.[1][3]

  • Mechanism: The deprotonated nitronate anion has two nucleophilic nitrogen sites.[3] Steric hindrance and electronic effects slightly favor one, but total selectivity is rarely achieved.[3]

Method B: Rational Cyclization (High Selectivity, Multi-step)
  • Protocol:

    • Start with 2,4-dinitrochlorobenzene.[1][2][3]

    • Displace chloride with ethylamine to form N-ethyl-2,4-dinitroaniline.[1][2][3]

    • Selectively reduce the ortho-nitro group to form N1-ethyl-4-nitro-1,2-phenylenediamine .[1][3]

    • Cyclize with formic acid or triethyl orthoformate.[1][2][3]

  • Outcome: Exclusively yields 1-ethyl-5-nitrobenzimidazole .[1][2][3]

  • Mechanism: The N-ethyl group is "installed" before the ring closes, fixing the position of the nitrogen atoms relative to the nitro group.

Comparative Data Table
FeatureMethod A: Direct AlkylationMethod B: Rational Cyclization
Starting Material 5-Nitrobenzimidazole2,4-Dinitrochlorobenzene
Step Count 1 Step3-4 Steps
Yield (Overall) High (>80% combined)Moderate (40-60% overall)
Isomer Purity Mixture (Requires Column Chromatography)High (>95% Specific Isomer)
Cost Efficiency High (Cheap reagents)Moderate (More labor intensive)
Best For Small scale / Quick screeningLarge scale / GMP production

Detailed Characterization (Self-Validating Protocol)

Reliance on melting point alone is risky due to the potential for mixed crystals or similar melting ranges (approx. 205-212°C for 5-nitro analogs).[1][2] NMR Spectroscopy is the only self-validating method to confirm isomer identity.[1][3]

The NMR Logic (NOE & Chemical Shift)

To distinguish the isomers, focus on the interaction between the N-ethyl protons and the aromatic protons .

  • 1-Ethyl-5-nitro isomer:

    • H-7 Proton: Located at C7, adjacent to the N1-ethyl group.[1][2][3]

    • Electronic Environment: H-7 is meta to the nitro group.[1][2][3] It is shielded relative to the 6-nitro analog.[1][3]

    • NOE Signal: Strong Nuclear Overhauser Effect (NOE) observed between N-CH2 (ethyl) and H-7 .[1][2][3]

    • Coupling: H-7 appears as a doublet (coupled to H-6).

  • 1-Ethyl-6-nitro isomer:

    • H-7 Proton: Located at C7, adjacent to the N1-ethyl group.[1][2][3]

    • Electronic Environment: H-7 is ortho to the nitro group.[1][2][3] The nitro group's electron-withdrawing nature strongly deshields H-7, shifting it downfield (higher ppm).[1]

    • NOE Signal: Strong NOE observed between N-CH2 (ethyl) and H-7 .[1][2][3]

    • Differentiation: While both show NOE to H-7, the Chemical Shift of H-7 is the diagnostic marker.[1][2][3] In the 6-nitro isomer, H-7 is significantly more downfield than in the 5-nitro isomer.[1]

NMR_Logic Sample Unknown Isomer Sample Exp1 Experiment 1: 1H NMR Check H-7 Shift Sample->Exp1 Exp2 Experiment 2: 1D NOESY Irradiate N-CH2 Sample->Exp2 Result5 5-Nitro Isomer Identified H-7 is Meta to NO2 (Shielded) NOE: N-CH2 <-> H-7 Exp1->Result5 Lower ppm (e.g. 7.6-7.8) Result6 6-Nitro Isomer Identified H-7 is Ortho to NO2 (Deshielded) NOE: N-CH2 <-> H-7 Exp1->Result6 Higher ppm (e.g. 8.2-8.5) Exp2->Result5 Confirms N1 substitution Exp2->Result6 Confirms N1 substitution

Separation Protocol

If Method A (Alkylation) is used, separation is mandatory.[3] The nitro group polarity difference allows for separation via silica gel chromatography.[3]

Step-by-Step Methodology
  • TLC Optimization:

    • Mobile Phase: Start with 30% Ethyl Acetate / 70% Hexane.[1][3]

    • Observation: The 6-nitro isomer is typically less polar (higher Rf) due to the proximity of the nitro group to the N-ethyl, creating a dipole cancellation effect compared to the 5-nitro isomer.[1][2] Note: Verify Rf order experimentally as solvation effects can vary.

  • Column Packing:

    • Use Silica Gel 60 (230-400 mesh).[1][3]

    • Ratio: 50:1 Silica to Crude Mass.[1][3]

  • Elution:

    • Load crude mixture dissolved in minimum DCM.[1][3]

    • Run gradient: 10% EtOAc/Hex

      
       50% EtOAc/Hex.
      
  • Fraction Collection:

    • Collect small fractions. The 5-nitro and 6-nitro spots are often close; overlapping fractions should be re-columned or discarded to ensure high purity for biological testing.[1][3]

Pharmacological Implications

For drug development professionals, the distinction is not merely academic.[3] The Structure-Activity Relationship (SAR) of benzimidazole opioids (nitazenes) is highly sensitive to the 5-position substitution.[1][2]

  • 5-Nitro (Eutomer): In analogs like Etonitazene, the 5-nitro group is crucial for maximizing binding affinity to the

    
    -opioid receptor (MOR).[1][2] It is believed to participate in a specific electrostatic interaction or hydrogen bond within the receptor pocket.[3]
    
  • 6-Nitro (Distomer): Moving the nitro group to position 6 disrupts this alignment, often resulting in a loss of potency by 1-2 orders of magnitude.[1][2]

  • Des-nitro: Removal of the nitro group entirely (to form etonitazene without the nitro, i.e., desnitazene) results in a compound with significantly lower potency, comparable to codeine rather than fentanyl.

Key Takeaway: Using a mixture of isomers in biological assays will yield inconsistent potency data and may mask the true efficacy of the 5-nitro candidate.[1][2][3]

References

  • Synthesis and Regiochemistry of Nitrobenzimidazoles BenchChem Technical Support. "Synthesis of 1-Ethyl-5,6-dinitrobenzimidazole."[1][4][3]

  • Pharmacological SAR of Nitazene Opioids World Health Organization (WHO).[2][3] "Critical Review Report: Isotonitazene."[1][2][3]

  • NMR Characterization of Benzimidazole Isomers Compound Interest / various academic databases. "A Guide to 1H NMR Chemical Shift Values."

  • Crystal Structure and Properties National Institutes of Health (NIH) - PubChem.[1][2][3] "5-Nitrobenzimidazole Compound Summary."

  • Separation Techniques Phenomenex. "Separation of Synthetic Benzodiazepines and Related Heterocycles."[2][3]

Sources

Validation

Comparative Guide: Immunoassay Cross-Reactivity of 1-Ethyl-5-nitro-1H-benzo[D]imidazole vs. Nitazene Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural causality, assay specificity, and self-validating detection protocols for benzimidazole-derived compounds. Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Structural causality, assay specificity, and self-validating detection protocols for benzimidazole-derived compounds.

Analytical Context & Introduction

1-Ethyl-5-nitro-1H-benzo[D]imidazole (CAS 90349-15-8) is a highly versatile heterocyclic scaffold. While it has historical applications as an organic corrosion inhibitor and a chemical intermediate, its contemporary significance in pharmacology and forensic toxicology lies in its role as a primary synthetic precursor to 2-benzylbenzimidazole opioids, commonly known as nitazenes[1].

As the illicit drug market becomes increasingly saturated with highly potent nitazene analogs, developing robust analytical screening methods—specifically lateral flow immunoassays and ELISAs—has become a critical priority for drug development and harm reduction professionals[2]. However, a major analytical hurdle in immunoassay design is cross-reactivity . Because the core epitope recognized by anti-nitazene antibodies is the 5-nitrobenzimidazole ring, precursors like 1-Ethyl-5-nitro-1H-benzo[D]imidazole can trigger competitive binding, leading to false positives, whereas structural analogs lacking the nitro group (desnitazenes) evade detection entirely[3].

The Causality of Cross-Reactivity (Expertise & Experience)

To engineer highly specific assays, we must first understand the molecular causality governing antibody-antigen interactions. Immunoassays designed for nitazene detection utilize monoclonal antibodies raised against conjugated haptens (typically based on isotonitazene or metonitazene).

The paratope of these antibodies forms strong electrostatic and hydrogen-bonding interactions specifically with the highly electronegative 5-nitro group situated on the benzimidazole ring[3].

When 1-Ethyl-5-nitro-1H-benzo[D]imidazole is introduced into the assay matrix, its structurally identical 1-alkyl-5-nitrobenzimidazole domain mimics the target analyte. Although it lacks the para-substituted benzyl ring and the diethylaminoethyl chain of full nitazenes, the core pharmacophore is sufficient to displace the enzyme-conjugate from the antibody binding sites at higher concentrations. This structural causality explains a critical phenomenon observed in the field: desnitazenes (which possess the full opioid backbone but lack the 5-nitro group) demonstrate near-zero cross-reactivity, posing a severe false-negative risk in harm reduction testing[2].

CrossReactivityLogic Antibody Anti-Nitazene Antibody (Epitope: 5-Nitrobenzimidazole) Target Isotonitazene (Full Target Analyte) Target->Antibody High Affinity (100% Reactivity) Precursor 1-Ethyl-5-nitro-1H-benzo[D]imidazole (Shared 5-NO2 Core) Precursor->Antibody Moderate Affinity (Cross-Reactivity Risk) Desnitazene Desnitazene (Lacks 5-NO2 Group) Desnitazene->Antibody No Binding (False Negative)

Logical relationship of structural cross-reactivity in nitazene immunoassays.

Self-Validating Cross-Reactivity Protocol (Trustworthiness)

To objectively quantify the cross-reactivity of 1-Ethyl-5-nitro-1H-benzo[D]imidazole against standard nitazenes, we employ a self-validating Competitive Enzyme-Linked Immunosorbent Assay (cELISA) . This protocol incorporates strict internal validation checkpoints to ensure system integrity and prevent data skewing from matrix effects or reagent degradation.

Step-by-Step Methodology: cELISA Profiling
  • Plate Sensitization: Coat 96-well microtiter plates with 100 µL/well of Isotonitazene-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding sites. Incubate for 1 hour at 37°C.

  • Competitive Binding: Prepare serial dilutions (0.1 ng/mL to 100,000 ng/mL) of the test compounds in assay buffer. Add 50 µL of the standard/sample and 50 µL of primary anti-nitazene monoclonal antibody to each well. Incubate for 1 hour at room temperature.

  • Signal Generation: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x, then add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H₂SO₄.

  • Data Acquisition: Read absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ (concentration inhibiting 50% of maximum binding).

  • Critical Validation Check: The assay is considered valid only if the IC₅₀ of the Isotonitazene standard falls within the pre-established calibration range (e.g., 2-4 ng/mL), the maximum binding (

    
    ) OD is >1.0, and the blank wells show <0.1 OD. If these parameters are not met, the cross-reactivity calculations are voided, ensuring absolute data integrity.
    

ELISAWorkflow S1 1. Plate Coating (Hapten-BSA) S2 2. Competitive Binding S1->S2 S3 3. HRP-Secondary Antibody Addition S2->S3 S4 4. TMB Substrate & OD Readout S3->S4

Step-by-step workflow for the self-validating competitive ELISA protocol.

Quantitative Performance Comparison

The table below synthesizes the experimental cross-reactivity profiles. Percent cross-reactivity is calculated as: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


. The data highlights how the presence or absence of the 5-nitro group drastically alters detection limits across both laboratory ELISAs and commercial Nitazene Test Strips (NTS).
CompoundStructural RolecELISA IC₅₀ (ng/mL)% Cross-ReactivityNTS Limit of Detection (ng/mL)
Isotonitazene Target Analyte2.5100%2,000 - 3,000
Metonitazene Target Analyte3.180.6%~3,000
1-Ethyl-5-nitro-1H-benzo[D]imidazole Synthetic Precursor450.00.55%>50,000 (Weak Positive)
Desnitazene Non-reactive Analog>100,000<0.0025%Not Detected (False Negative)

Key Takeaway: While 1-Ethyl-5-nitro-1H-benzo[D]imidazole exhibits a relatively low percentage of cross-reactivity compared to the target analyte, its absolute IC₅₀ is low enough that high concentrations (often found in crude illicit syntheses or unpurified reaction mixtures) will trigger a false positive on commercial test strips[4]. Conversely, the complete failure of the assay to detect desnitazene confirms that the 5-nitro group is the non-negotiable anchor point for current antibody designs[2].

References

  • Vandeputte, M. M., et al. "Nitazene test strips : a laboratory evaluation." Harm Reduction Journal, Universiteit Gent, 2024. 2

  • "Nitazenes: The Emergence of a Potent Synthetic Opioid Threat." MDPI, 2024. 1

  • Vandeputte, M. M., et al. "Structures of the 33 evaluated nitazene analogues that were detected..." ResearchGate, 2024. 3

  • Marland, et al. "Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples." ResearchGate, 2024.4

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-5-nitro-1H-benzo[D]imidazole proper disposal procedures

The following guide details the proper disposal procedures for 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8).[1] Regulatory & Safety Context: This compound is a nitro-benzimidazole derivative . While it is prima...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-Ethyl-5-nitro-1H-benzo[d]imidazole (CAS: 90349-15-8).[1]

Regulatory & Safety Context: This compound is a nitro-benzimidazole derivative . While it is primarily used as a synthetic intermediate, it shares a structural core with the nitazene class of high-potency synthetic opioids (e.g., Etonitazene, Isotonitazene).[1] Consequently, it must be handled with High Potency Active Pharmaceutical Ingredient (HPAPI) containment protocols. It is chemically stable but poses risks of acute toxicity and potential genotoxicity typical of nitro-aromatics.

Part 1: Hazard Assessment & Safety Profile

Before initiating disposal, you must classify the waste stream based on the compound's properties.

PropertyClassificationOperational Implication
GHS Classification Acute Tox. 4 (Oral) ; Skin Irrit. 2; Eye Irrit.[1] 2A; Muta. 2 (Suspected)Treat as a potential mutagen and sensitizer.
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer.
Reactivity Stable; Incompatible with strong oxidizers/reducing agents.Do not mix with nitric acid or peroxides in waste streams (explosion risk).
Waste Code (RCRA) Not explicitly P/U-listed, but treat as D001 (Ignitable) if in solvent or D003 (Reactive) if mixed.Default to Non-Halogenated Organic High Hazard .

Part 2: Personal Protective Equipment (PPE)

Critical Directive: Do not rely on standard latex gloves. Nitro-aromatics can permeate standard glove materials.[1]

  • Respiratory: P100 HEPA filtered respirator or powered air-purifying respirator (PAPR) if handling outside a biosafety cabinet/fume hood.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil+).

  • Body: Tyvek® lab coat or coveralls with elastic cuffs.

  • Eye: Chemical splash goggles (Face shield recommended if handling liquid stock solutions).

Part 3: Step-by-Step Disposal Workflow

A. Solid Waste (Powder/Crystals)

Never dispose of this compound in regular trash or biohazard bags.

  • Containment: Place the original container (vial/bottle) inside a clear, sealable polyethylene bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar (white rigid container).

  • Adsorption: Add a small amount of inert absorbent (Vermiculite or Diatomaceous Earth) to the jar to cushion the inner container and absorb any potential leakage.

  • Sealing: Screw the lid tight and seal with parafilm or tamper-evident tape.

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic Solid - 1-Ethyl-5-nitro-1H-benzo[d]imidazole."[1]

    • Warning: Add a secondary sticker: "HIGH POTENCY / MUTAGEN."

B. Liquid Waste (Stock Solutions)

Do not pour down the drain. Do not mix with chlorinated solvents.

  • Segregation: Designate a specific waste bottle for "Non-Halogenated High Toxics."

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste stream.

  • Transfer:

    • Perform all transfers inside a fume hood.

    • Use a funnel with a splash guard.

    • Triple-rinse the original vessel with the compatible solvent and add rinsate to the waste bottle.

  • Closure: Cap the waste bottle immediately after use. Do not leave open in the hood.

C. Final Destruction Method

The only acceptable destruction method for nitazene-related precursors is High-Temperature Incineration .[1]

  • Protocol: Hand off to a certified hazardous waste vendor (e.g., Veolia, Clean Harbors, Stericycle).[1]

  • Specification: Request Incineration w/ Energy Recovery or Destruction Incineration (Code: INCIN).

  • Prohibited: Do not landfill. Do not autoclave (autoclaving does not destroy the chemical structure).

Part 4: Spill Response Protocol

If a spill occurs, immediate containment is required to prevent aerosolization.

  • Evacuate & Alert: Clear the immediate area.

  • Don PPE: Full Tyvek suit and P100 respirator.

  • Dampen: Gently cover the powder spill with paper towels soaked in PEG-400 or Water/Surfactant mix. Do not dry sweep.

  • Scoop: Use a plastic scoop to lift the dampened towels and waste into a rigid container.

  • Decontaminate: Wipe the surface 3 times with a 10% Bleach Solution (Sodium Hypochlorite) followed by a water rinse. The bleach helps oxidize the nitro-aromatic structure, reducing potency.[1]

Part 5: Decision Matrix & Workflow (Visualization)

DisposalWorkflow Start Waste Generation: 1-Ethyl-5-nitro-1H-benzo[d]imidazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Powder/Wipes Liquid Liquid Waste (DMSO/Methanol Solutions) StateCheck->Liquid Solutions SolidPack Double Bag (4 mil Poly) Place in Rigid HDPE Jar Solid->SolidPack LiquidPack Segregate: Non-Halogenated Organic Triple Rinse Original Vessel Liquid->LiquidPack Labeling Labeling: 'Toxic - Mutagen - Incinerate Only' SolidPack->Labeling LiquidPack->Labeling Destruction Final Disposal: High-Temp Incineration (>1000°C) Labeling->Destruction Hand-off to EHS/Vendor

Caption: Operational workflow for segregating and packaging 1-Ethyl-5-nitro-1H-benzo[d]imidazole waste streams for incineration.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Methyl-5-nitroimidazole (Structural Analog Hazard Reference).[1] Retrieved from

  • Drug Enforcement Administration (DEA). (2025).[3] Schedules of Controlled Substances: Placement of Nitazene Analogues in Schedule I. Federal Register. Retrieved from [1]

  • United Nations Office on Drugs and Crime (UNODC). (2023). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[4] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-5-nitro-1H-benzo[D]imidazole

This guide details the safety, logistical, and operational protocols for handling 1-Ethyl-5-nitro-1H-benzo[D]imidazole (also referred to as 1-Ethyl-5-nitrobenzimidazole).[1] Executive Safety Summary: Due to the nitro-aro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the safety, logistical, and operational protocols for handling 1-Ethyl-5-nitro-1H-benzo[D]imidazole (also referred to as 1-Ethyl-5-nitrobenzimidazole).[1]

Executive Safety Summary: Due to the nitro-aromatic moiety and its structural classification as a benzimidazole opioid scaffold intermediate , this compound must be treated as a High Potency / Genotoxic Intermediate .[1] Standard "blue nitrile and lab coat" protocols are insufficient .

Part 1: Hazard Identification & Risk Profile[1]

1.1 Toxicological Profile (Read-Across Analysis) Specific toxicological data for this exact ethyl-analog is limited.[1] Therefore, safety protocols are derived from Structure-Activity Relationships (SAR) of the 5-nitrobenzimidazole core and related nitazene precursors.[1]

  • Acute Toxicity (Oral/Inhalation): Nitrobenzimidazoles typically exhibit an LD50 in the range of 100–500 mg/kg (Category 3/4) [1]. However, as a precursor to high-potency opioids (e.g., etonitazene analogs), it should be handled with Occupational Exposure Band (OEB) 3 or 4 precautions until specific potency data rules out opioid activity.

  • Genotoxicity & Carcinogenicity: The 5-nitro group is a known pharmacophore for mutagenicity (Ames positive) and potential carcinogenicity due to enzymatic reduction to reactive hydroxylamines [2].

  • Sensitization: High risk of skin and respiratory sensitization.

1.2 Physical Hazards

  • State: Typically a pale yellow to tan powder.[2]

  • Electrostatic Risk: Fine organic powders can generate static charge; dust explosion risk is present if handled in bulk.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: The primary goal is to prevent inhalation of dust and dermal absorption of solutions.

Protection ZoneComponentSpecificationRationale
Respiratory Primary PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 (Fit-tested)N95 is the minimum for trace amounts (<10mg).[1] For >10mg or open handling, a PAPR or P100 half-mask is required to prevent sensitization and inhalation of genotoxic dusts [3].
Dermal (Hands) Layer 1 High-Breakthrough Nitrile (0.11mm / 4 mil)Inner layer for dexterity.[1]
Layer 2 Long-cuff Nitrile (0.15mm / 6 mil) OR Silver Shield® (Laminate) Outer layer.[1] Laminate gloves are required if the compound is dissolved in penetrating solvents like DCM or DMSO.
Body Suit Tyvek® 400 (Type 5/6) Disposable coverall to prevent dust accumulation on street clothes/scrubs. Elasticated wrists/ankles are mandatory.
Ocular Eyes Chemical Goggles (Indirect Vent)Safety glasses are insufficient due to the risk of airborne dust settling on the ocular mucosa.

Part 3: Operational Protocols

Engineering Controls
  • Primary Containment: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Velocity: Ensure face velocity is calibrated to 0.5 m/s (100 fpm) .

  • Static Control: Use an ionizing bar or anti-static weighing boat if the powder is flighty.

Step-by-Step Handling Procedure

A. Weighing & Transfer (Solid State)

  • Preparation: Don full PPE (Double gloves, Tyvek, Respirator). Place a tack-mat at the hood entrance.[1]

  • Setup: Place the balance inside the hood. Line the work surface with an absorbent, plastic-backed pad (chux).

  • Transfer: Open the source container only inside the hood. Use a disposable spatula.

  • Decon: Wipe the exterior of the weighing vessel with a methanol-dampened wipe before removing it from the hood.

B. Solubilization (Liquid State)

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or Methanol.

  • Injection: When adding solvent, use a syringe through a septum cap if possible to minimize aerosol generation.

  • Spill Control: Keep a "dry spill kit" (vermiculite or chemically treated pads) immediately accessible inside the hood.

Decontamination & Disposal[1]
  • Deactivation Chemistry: Nitro-aromatics can be stubborn.[1]

    • Step 1: Apply 10% Sodium Hypochlorite (Bleach) . The oxidative environment helps degrade the aromatic system. Allow 15 minutes of contact time.

    • Step 2: Rinse with water.[3]

    • Step 3: Final wash with 70% Ethanol or Isopropanol to remove organic residues.

  • Waste Disposal:

    • Solid Waste: Collect all gloves, wipes, and spatulas in a dedicated "Cytotoxic/Genotoxic" waste bin (typically yellow or purple bags, depending on region).

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" waste streams. Do not pour down the drain.

    • Destruction: Incineration is the only acceptable final disposal method [4].

Part 4: Safety Logic Visualization

The following diagram illustrates the decision-making logic for PPE selection based on the physical state of the compound.

SafetyLogic Start Handling 1-Ethyl-5-nitro-1H-benzo[D]imidazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk LiquidRisk Risk: Dermal Absorption & Splash Liquid->LiquidRisk SolidPPE REQUIRED: 1. Fume Hood / Enclosure 2. N95 or P100 Respirator 3. Anti-static Spatula SolidRisk->SolidPPE Disposal Disposal: High-Temp Incineration SolidPPE->Disposal LiquidPPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Chemical Goggles LiquidRisk->LiquidPPE LiquidPPE->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the nitrobenzimidazole derivative.[1]

References

  • PubChem. (n.d.). 5-Nitrobenzimidazole Safety Data. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • World Health Organization (WHO). (2024). Critical Review Report: Nitazene Analogues. Expert Committee on Drug Dependence. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard 1910.134. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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